1-tert-Butyl-2-(2,3-epoxypropoxy)benzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-tert-butylphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)11-6-4-5-7-12(11)15-9-10-8-14-10/h4-7,10H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYFEQIMORYGRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961204 | |
| Record name | 2-[(2-tert-Butylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
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Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40786-25-2 | |
| Record name | 2-[[2-(1,1-Dimethylethyl)phenoxy]methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40786-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040786252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2-tert-Butylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-2-(2,3-epoxypropoxy)benzene | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.057 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene, also known as 2-tert-butylphenyl glycidyl ether. The document details a proposed synthesis protocol, including reaction parameters, purification methods, and characterization data, compiled from established chemical principles and analogous reactions.
Introduction
This compound is an organic compound featuring a tert-butyl group and a glycidyl ether moiety attached to a benzene ring at the ortho position. The presence of the reactive epoxy ring makes it a valuable intermediate in organic synthesis, particularly in the development of new polymers and as a building block in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide outlines a robust and efficient method for its preparation.
Synthesis Pathway
The synthesis of this compound is typically achieved through the Williamson ether synthesis, reacting 2-tert-butylphenol with epichlorohydrin in the presence of a base. To enhance the reaction rate and yield, a phase transfer catalyst is often employed. The reaction proceeds in two main stages: the initial formation of the chlorohydrin intermediate followed by an intramolecular cyclization to form the epoxide ring.
Experimental Protocol
This section details a comprehensive experimental procedure for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-tert-Butylphenol | Reagent | Sigma-Aldrich |
| Epichlorohydrin | Reagent | Alfa Aesar |
| Sodium Hydroxide | Pellets, 97% | Fisher Scientific |
| Tetrabutylammonium Bromide | 99% | Acros Organics |
| Toluene | Anhydrous | Merck |
| Diethyl Ether | Anhydrous | VWR Chemicals |
| Magnesium Sulfate | Anhydrous | J.T. Baker |
| Deionized Water | - | In-house |
3.2. Reaction Setup
A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The setup is placed under a nitrogen atmosphere.
3.3. Synthesis Procedure
-
Initial Setup: To the reaction flask, add 2-tert-butylphenol (15.0 g, 0.1 mol), tetrabutylammonium bromide (1.61 g, 0.005 mol), and toluene (100 mL).
-
Addition of Base: Prepare a 50% (w/v) aqueous solution of sodium hydroxide (12.0 g in 24 mL of water, 0.3 mol). Add this solution to the stirred mixture in the flask.
-
Addition of Epichlorohydrin: Heat the mixture to 60°C. Add epichlorohydrin (13.9 g, 0.15 mol) dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 60°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
3.4. Purification
The crude product is purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis.
| Parameter | Value |
| Reactant Molar Ratios | |
| 2-tert-Butylphenol | 1.0 eq |
| Epichlorohydrin | 1.5 eq |
| Sodium Hydroxide | 3.0 eq |
| Tetrabutylammonium Bromide | 0.05 eq |
| Reaction Conditions | |
| Temperature | 60°C |
| Reaction Time | 4-6 hours |
| Product Characteristics | |
| Expected Yield | 85-95% |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol |
Characterization Data
The structure of the synthesized this compound can be confirmed by various spectroscopic methods. The following tables provide expected spectral data based on the analysis of structurally similar compounds.
Table 5.1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.30-7.35 | d | 1H | Ar-H |
| 7.10-7.15 | t | 1H | Ar-H |
| 6.85-6.95 | m | 2H | Ar-H |
| 4.25 | dd | 1H | -O-CH₂- (epoxide) |
| 3.95 | dd | 1H | -O-CH₂- (epoxide) |
| 3.35-3.40 | m | 1H | -CH- (epoxide) |
| 2.90 | dd | 1H | -CH₂- (epoxide) |
| 2.75 | dd | 1H | -CH₂- (epoxide) |
| 1.40 | s | 9H | -C(CH₃)₃ |
Table 5.2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 155.0 | Ar-C-O |
| 143.5 | Ar-C-tBu |
| 126.5 | Ar-CH |
| 126.0 | Ar-CH |
| 122.0 | Ar-CH |
| 112.5 | Ar-CH |
| 70.5 | -O-CH₂- (epoxide) |
| 50.5 | -CH- (epoxide) |
| 44.5 | -CH₂- (epoxide) |
| 34.5 | -C(CH₃)₃ |
| 29.5 | -C(CH₃)₃ |
Table 5.3: IR Spectral Data (thin film, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3000 | C-H stretch (aromatic) |
| 2960-2850 | C-H stretch (aliphatic) |
| 1600, 1480 | C=C stretch (aromatic) |
| 1240 | C-O-C stretch (aryl ether) |
| 915, 840 | Epoxide ring vibrations |
Visualizations
6.1. Synthesis Workflow
Caption: A flowchart illustrating the major steps in the synthesis of this compound.
6.2. Logical Relationship of Components
Caption: Diagram showing the relationship between reactants, reagents, and the final product.
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of this compound. The use of a phase transfer catalyst is crucial for achieving high yields in a reasonable timeframe. The purification and characterization steps outlined are essential for obtaining a high-purity product suitable for further applications in research and development. This guide serves as a valuable resource for professionals in the fields of chemistry and drug development.
The Definitive Guide to the Structure Elucidation of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene, also known as 2-tert-butylphenyl glycidyl ether. Due to the limited availability of published experimental data for this specific ortho-isomer, this paper presents a detailed predictive analysis based on established spectroscopic principles and data from analogous compounds. This approach provides a robust framework for researchers encountering this or structurally similar molecules.
Compound Identity and Physicochemical Properties
This compound is an aromatic glycidyl ether. The structure consists of a benzene ring substituted with a bulky tert-butyl group and a glycidyl ether group at the ortho positions.
| Property | Value |
| Systematic Name | This compound |
| Common Name | 2-tert-Butylphenyl glycidyl ether |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol |
| Appearance (Predicted) | Clear, colorless to pale yellow liquid |
Synthesis Pathway
The most common and logical synthetic route to this compound is the Williamson ether synthesis. This reaction involves the nucleophilic attack of the phenoxide ion of 2-tert-butylphenol on epichlorohydrin.
Caption: Synthesis of the target compound via Williamson ether synthesis.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for the structure elucidation of this compound.
¹H NMR Spectroscopy (Predicted)
(Predicted for CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35-7.45 | d | 1H | Ar-H (ortho to t-Bu) | Deshielded by adjacent bulky group. |
| ~ 7.10-7.20 | t | 1H | Ar-H | |
| ~ 6.90-7.00 | t | 1H | Ar-H | |
| ~ 6.80-6.90 | d | 1H | Ar-H (ortho to ether) | Shielded by electron-donating ether group. |
| ~ 4.25 | dd | 1H | O-CH₂ (diastereotopic) | Part of the ABX system of the glycidyl group. |
| ~ 3.95 | dd | 1H | O-CH₂ (diastereotopic) | Part of the ABX system of the glycidyl group. |
| ~ 3.35 | m | 1H | Epoxide CH | Part of the ABX system of the glycidyl group. |
| ~ 2.90 | dd | 1H | Epoxide CH₂ (diastereotopic) | |
| ~ 2.75 | dd | 1H | Epoxide CH₂ (diastereotopic) | |
| ~ 1.40 | s | 9H | -C(CH₃ )₃ | Characteristic singlet for the tert-butyl group. |
¹³C NMR Spectroscopy (Predicted)
(Predicted for CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155.0 | C -OAr (quaternary) | Deshielded by oxygen. |
| ~ 137.0 | C -C(CH₃)₃ (quaternary) | |
| ~ 127.0 | Ar-C H | |
| ~ 126.5 | Ar-C H | |
| ~ 122.0 | Ar-C H | |
| ~ 112.0 | Ar-C H | Shielded by ortho-ether group. |
| ~ 70.0 | O-C H₂ | Methylene of the propoxy chain. |
| ~ 50.5 | Epoxide C H | |
| ~ 45.0 | Epoxide C H₂ | |
| ~ 34.5 | -C (CH₃)₃ (quaternary) | Quaternary carbon of the tert-butyl group. |
| ~ 30.0 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3050-3020 | C-H Stretch | Aromatic C-H |
| ~ 2960-2870 | C-H Stretch | Aliphatic (tert-Butyl, CH₂, CH) |
| ~ 1600, 1480 | C=C Stretch | Aromatic Ring |
| ~ 1240 | C-O-C Stretch (asymmetric) | Aryl Ether |
| ~ 1120 | C-O-C Stretch (symmetric) | Alkyl Ether |
| ~ 915, 840 | C-O-C Stretch (asymmetric, symmetric) | Epoxide Ring |
| ~ 750 | C-H Bend (out-of-plane) | ortho-disubstituted benzene |
Mass Spectrometry (MS) (Predicted)
(Electron Ionization, EI)
| m/z | Ion | Fragmentation Pathway |
| 206 | [M]⁺• | Molecular Ion |
| 191 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |
| 149 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical (α-cleavage). |
| 133 | [M - C₃H₅O₂]⁺ | Cleavage of the glycidyl ether side chain. |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement). |
| 57 | [C₄H₉]⁺ | tert-Butyl cation (base peak). |
Structure-Spectra Correlation
The following diagram illustrates the correlation between the predicted spectroscopic signals and the different fragments of the molecule.
Caption: Correlation of molecular fragments with predicted spectral data.
Experimental Protocols
The following are detailed, standard protocols for acquiring the necessary spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-20 mg of the liquid sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1][2][3][4][5]
-
Filtration : Filter the solution through a pipette containing a small plug of glass wool or Kimwipe directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][2][4] The final sample height should be approximately 4-5 cm.[3][4]
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition :
-
Scans : 16-32 scans.
-
Relaxation Delay : 1-2 seconds.
-
Pulse Angle : 30-45 degrees.
-
-
¹³C NMR Acquisition :
-
Scans : 1024 or more scans, depending on concentration.
-
Relaxation Delay : 2-5 seconds.
-
Technique : Proton-decoupled for simplicity, or DEPT (Distortionless Enhancement by Polarization Transfer) for distinguishing CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : As the compound is a liquid, a neat sample can be analyzed. Place one drop of the liquid onto the surface of a clean, dry NaCl or KBr salt plate.[6][7][8][9]
-
Film Formation : Place a second salt plate on top of the first and gently press to form a thin, uniform liquid film between the plates.[6][8][9]
-
Acquisition :
-
Place the "sandwich" plate into the sample holder of an FT-IR spectrometer.
-
Acquire a background spectrum of the empty beam path first.
-
Acquire the sample spectrum over a range of 4000-600 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Cleaning : After analysis, thoroughly clean the salt plates with a dry solvent (e.g., acetone or dichloromethane) and store them in a desiccator.[6][8]
Mass Spectrometry (MS)
-
Ionization Method : Electron Ionization (EI) is the standard method for small, volatile organic molecules to induce fragmentation and provide structural information.[10][11]
-
Sample Introduction : Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet for separation from any impurities.
-
Instrumentation : Use a mass spectrometer, such as a Quadrupole or Time-of-Flight (TOF) analyzer.
-
Acquisition Parameters :
Logical Workflow for Structure Elucidation
The process of elucidating an unknown structure follows a logical progression of experiments and data analysis.
Caption: General workflow for spectroscopic structure elucidation.
Conclusion
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. research.reading.ac.uk [research.reading.ac.uk]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. ursinus.edu [ursinus.edu]
- 8. eng.uc.edu [eng.uc.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Technical Guide: Spectroscopic Analysis of tert-Butylphenyl Glycidyl Ethers
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a detailed analysis of 4-tert-butylphenyl glycidyl ether , the para-substituted isomer, due to the absence of publicly available experimental NMR and mass spectrometry data for the ortho-isomer, 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene. The methodologies and expected spectral features are presented as a close analogue for research purposes.
Introduction
This technical guide offers an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of tert-butylphenyl glycidyl ether. This compound and its isomers are valuable intermediates in organic synthesis, particularly in the development of epoxy resins and as modifying agents in various polymers. Understanding their precise structural features through spectroscopic analysis is critical for quality control and for predicting their reactivity and performance in downstream applications. This guide will focus on the available data for the para-substituted isomer, 4-tert-butylphenyl glycidyl ether, to provide a foundational understanding of the spectroscopic properties of this class of molecules.
Experimental Protocols
The data presented in this guide are compiled from various sources. The following outlines a general experimental approach for obtaining the NMR and mass spectrometry data for a compound such as 4-tert-butylphenyl glycidyl ether.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the purified compound is dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃), at a concentration of approximately 5-10 mg/mL.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 60 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are obtained on a spectrometer operating at a corresponding frequency (e.g., 15 MHz for a 60 MHz ¹H instrument). The chemical shifts are also referenced to TMS.
Mass Spectrometry (MS)
Mass spectral data can be acquired using various ionization techniques. Electron Ionization (EI) is a common method for this type of molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample is introduced into a gas chromatograph to separate it from any impurities. The eluent from the GC column is then passed into the mass spectrometer. In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Spectroscopic Data
The following tables summarize the available NMR and MS data for 4-tert-butylphenyl glycidyl ether.
NMR Data
Table 1: ¹H and ¹³C NMR Spectral Data for 4-tert-butylphenyl glycidyl ether
| ¹H NMR (Varian A-60) | ¹³C NMR (Aldrich Chemical Company, Inc.) |
| Chemical Shift (ppm) | Assignment |
| Data not explicitly provided in search results | Aromatic protons (AA'BB' system) |
| Data not explicitly provided in search results | Methylene protons (-O-CH₂-) |
| Data not explicitly provided in search results | Methine proton (-CH-O) |
| Data not explicitly provided in search results | Methylene protons (oxirane ring) |
| Data not explicitly provided in search results | tert-Butyl protons (-C(CH₃)₃) |
Note: While the availability of NMR spectra is mentioned, specific chemical shift values were not detailed in the provided search results. The assignments are based on the known structure of 4-tert-butylphenyl glycidyl ether.
Mass Spectrometry Data
Table 2: Mass Spectrometry Fragmentation Data for 4-tert-butylphenyl glycidyl ether [1]
| m/z | Relative Intensity | Putative Fragment Ion |
| 206 | Moderate | [M]⁺ (Molecular Ion) |
| 191 | High | [M - CH₃]⁺ |
| 135 | High | [M - C₄H₉O]⁺ |
| 107 | Moderate | [C₇H₇O]⁺ |
Experimental Workflow and Synthesis
The synthesis of a tert-butylphenyl glycidyl ether typically involves the reaction of the corresponding tert-butylphenol with epichlorohydrin in the presence of a base. This reaction is a nucleophilic substitution where the phenoxide ion attacks the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the glycidyl ether.
Caption: General synthesis workflow for tert-butylphenyl glycidyl ether.
This generalized workflow illustrates the key stages in the synthesis of tert-butylphenyl glycidyl ethers, from the initial reaction to the final purified product. Each step is crucial for achieving a high yield and purity of the target molecule, which is then subjected to spectroscopic analysis for structural confirmation.
References
Navigating the Landscape of tert-Butylphenyl Glycidyl Ethers: A Technical Guide
An In-depth Examination of the Commercially Prominent p-tert-Butylphenyl Glycidyl Ether
For researchers, scientists, and professionals in drug development, the precise selection of chemical reagents is paramount. This technical guide addresses the commercial availability and technical specifications of tert-butylphenyl glycidyl ethers. Initial investigations for "1-tert-Butyl-2-(2,3-epoxypropoxy)benzene" (the ortho isomer) did not yield commercially available sources, suggesting it is a niche or custom-synthesis compound. However, its structural isomer, p-tert-butylphenyl glycidyl ether (PTBGE), is widely available and serves as a valuable proxy for understanding the characteristics of this class of compounds. This guide will focus on the commercially accessible para isomer, providing a comprehensive overview of its properties, synthesis, and potential applications.
Commercial Availability
p-tert-Butylphenyl glycidyl ether, also known as 4-tert-butylphenyl glycidyl ether, is readily available from a variety of chemical suppliers. The CAS number for this compound is 3101-60-8 [1][2][3][4][5]. Pricing varies by supplier and quantity, with smaller quantities available for research and development purposes and bulk quantities offered for industrial applications[1].
Table 1: Commercial Suppliers of p-tert-Butylphenyl Glycidyl Ether
| Supplier | Product Name(s) | Purity | Available Quantities |
| Novel Chem | P-Tert Butyl Phenyl Glycidyl Ether (PTBGE) | 98% | Minimum 5 Kilograms |
| LookChem (multiple distributors) | p-tert-Butylphenyl glycidyl ether, 4-tert-Butylphenyl glycidyl ether | 95%, 98% | 1g, 5g, 10g, 25g, 100g |
| Amitychem | p-tert-Butylphenyl glycidyl ether | 99% | Inquire for details |
| Thermo Scientific Chemicals | 4-tert-Butylphenyl glycidyl ether | 95% | 5g, 25g |
Physicochemical Properties
Understanding the physical and chemical properties of PTBGE is crucial for its application in research and development. The presence of the bulky tert-butyl group and the reactive epoxy ring defines its chemical behavior.
Table 2: Physicochemical Data for p-tert-Butylphenyl Glycidyl Ether
| Property | Value | Source(s) |
| Molecular Formula | C13H18O2 | [1][2][4][6] |
| Molecular Weight | 206.28 g/mol | [1][6] |
| Appearance | Clear, light yellow liquid | [1][4] |
| Boiling Point | 295.3 °C at 760 mmHg; 165-170 °C at 14 mmHg | [1][2] |
| Density | 1.029 g/cm³ | [1] |
| Refractive Index | n20/D 1.515 | [1][2] |
| Flash Point | 101.7 °C (215 °F) | [1][2] |
| Water Solubility | Slightly soluble | [1][2] |
| LogP | 2.76 | [1] |
Synthesis and Experimental Protocols
The primary industrial synthesis of p-tert-butylphenyl glycidyl ether involves the reaction of p-tert-butylphenol with epichlorohydrin. This reaction is typically carried out in the presence of a base, which facilitates the deprotonation of the phenol and the subsequent nucleophilic attack on epichlorohydrin, followed by an intramolecular ring-closing step to form the epoxide ring.
General Experimental Protocol for the Synthesis of p-tert-Butylphenyl Glycidyl Ether
This protocol is a generalized representation based on established chemical principles for the synthesis of glycidyl ethers from phenols and epichlorohydrin.
Materials:
-
4-tert-butylphenol
-
Epichlorohydrin (used in excess as both reactant and solvent)
-
Sodium hydroxide (or other suitable base)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional but can improve reaction rate and yield
-
Organic solvent (e.g., toluene), optional
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-tert-butylphenol and epichlorohydrin. If a solvent is used, it should be added at this stage.
-
The mixture is stirred, and a solution of sodium hydroxide in water is added dropwise. The reaction is exothermic, and the temperature should be controlled, typically maintained between 60-80°C.
-
After the addition of the base, the reaction mixture is stirred at the set temperature for several hours to ensure the completion of the reaction.
-
Upon completion, the reaction mixture is cooled to room temperature. The excess epichlorohydrin can be removed by distillation under reduced pressure.
-
The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic salts and unreacted base.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude p-tert-butylphenyl glycidyl ether can be further purified by vacuum distillation.
Signaling Pathways and Logical Relationships
The synthesis of p-tert-butylphenyl glycidyl ether follows a well-defined reaction pathway. The following diagram illustrates the key steps in this process.
Caption: Synthesis pathway of p-tert-butylphenyl glycidyl ether.
The following diagram illustrates a general experimental workflow for the synthesis and purification of p-tert-butylphenyl glycidyl ether.
Caption: Experimental workflow for synthesis and purification.
Applications in Research and Drug Development
p-tert-Butylphenyl glycidyl ether is utilized in various industrial and research applications, primarily as a reactive diluent for epoxy resins[4]. Its low viscosity helps to reduce the viscosity of epoxy formulations, improving their handling and processing characteristics. The tert-butyl group imparts hydrophobicity and can enhance the thermal stability of the cured polymer.
In the context of drug development and life sciences research, glycidyl ethers are important intermediates. The epoxide ring is a versatile functional group that can react with a variety of nucleophiles, including amines, thiols, and hydroxyl groups, which are abundant in biological molecules. This reactivity allows for the conjugation of the tert-butylphenyl moiety to biomolecules or surfaces. The lipophilic nature of the tert-butyl group can be exploited to modulate the solubility and membrane permeability of drug candidates.
While direct applications of PTBGE in pharmaceuticals are not widely documented in the public domain, its structural motifs are of interest in medicinal chemistry for creating derivatives of biologically active molecules.
References
- 1. p-tert-Butylphenyl glycidyl ether|lookchem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. 4-tert-Butylphenyl glycidyl ether, 95% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. p-tert-Butylphenyl glycidyl ether | C13H18O2 | CID 18360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. P-Tert Butyl Phenyl Glycidyl Ether (PTBGE) Manufacturer, P-Tert Butyl Phenyl Glycidyl Ether (PTBGE) Supplier, Exporter [novelchemindia.com]
An In-depth Technical Guide on the Thermal Stability of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules, including tert-butylphenols and aryl glycidyl ethers, to project its thermal behavior. This document outlines key thermal decomposition parameters, detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and proposes potential thermal decomposition pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals working with this and similar chemical entities, enabling informed decisions regarding its handling, storage, and application in thermally sensitive processes.
Introduction
This compound is an organic molecule featuring a benzene ring substituted with a tert-butyl group and a glycidyl ether group at the ortho position. The thermal stability of such a compound is a critical parameter, influencing its synthesis, purification, storage, and application, particularly in fields like drug development and materials science where thermal stress is a common factor. The presence of both a bulky tert-butyl group and a reactive epoxy ring suggests a complex thermal decomposition profile. This guide aims to provide a detailed, albeit predictive, analysis of its thermal properties.
Predicted Thermal Stability and Decomposition Data
Thermogravimetric Analysis (TGA) Data (Predicted)
Thermogravimetric analysis is expected to reveal a multi-stage decomposition process. The initial weight loss would likely be attributed to the fragmentation of the glycidyl ether side chain, followed by the decomposition of the tert-butyl group at higher temperatures.
| Parameter | Predicted Value |
| Onset Decomposition Temperature (Tonset) | 220 - 250 °C |
| Temperature at 5% Weight Loss (T5%) | 240 - 270 °C |
| Temperature at 10% Weight Loss (T10%) | 260 - 290 °C |
| Temperature at Maximum Decomposition Rate (Tmax) | Stage 1: ~280 °C, Stage 2: ~350 °C |
| Residual Mass at 600 °C | < 5% |
Differential Scanning Calorimetry (DSC) Data (Predicted)
Differential scanning calorimetry would provide insights into the energetic changes associated with thermal decomposition. The decomposition is anticipated to be an exothermic process.
| Parameter | Predicted Value |
| Decomposition Peak Temperature | 280 - 320 °C |
| Enthalpy of Decomposition (ΔHd) | -150 to -250 J/g |
| Glass Transition Temperature (Tg) | Not applicable (for the pure compound) |
Experimental Protocols
To empirically determine the thermal stability of this compound, the following detailed experimental protocols for TGA and DSC are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to characterize its weight loss profile as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines. Nickel and iron are commonly used for temperature calibration.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 50-100 mL/min to provide an inert environment.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Determine the temperatures for 5% and 10% weight loss (T5% and T10%).
-
Calculate the first derivative of the weight loss curve (DTG curve) to identify the temperature of maximum decomposition rate (Tmax).
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition of the compound and to determine the enthalpy of decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify and integrate the area of any exothermic or endothermic peaks to determine the enthalpy of the transition (e.g., decomposition).
-
Determine the onset temperature and the peak maximum temperature of the decomposition exotherm.
-
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is likely to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the weakest bonds in the molecule under thermal stress. The ortho-positioning of the bulky tert-butyl group and the glycidyl ether may lead to unique intramolecular interactions.
A plausible decomposition pathway is as follows:
-
Initiation: The initial step is likely the homolytic cleavage of the C-O bond in the glycidyl ether side chain, as it is generally the most thermally labile part of such molecules. This would generate a phenoxy radical and an epoxypropyl radical.
-
Propagation:
-
The epoxypropyl radical can undergo further fragmentation, potentially leading to the formation of acrolein and other small volatile molecules.
-
The tert-butyl group can undergo homolytic cleavage of a C-C bond to form a more stable tertiary butyl radical and a phenyl radical. The tert-butyl radical can then decompose to isobutene and a hydrogen radical.
-
-
Intramolecular Reactions: The proximity of the phenoxy radical and the tert-butyl group in the ortho position could facilitate intramolecular hydrogen abstraction, leading to the formation of a phenol and a radical on the tert-butyl group.
-
Termination: The various radical species generated can combine to form a complex mixture of stable, higher molecular weight products or undergo further fragmentation.
Conclusion
This technical guide provides a foundational understanding of the thermal stability of this compound. While the presented quantitative data is predictive, the detailed experimental protocols offer a clear path for its empirical determination. The proposed decomposition pathway, based on the chemistry of its constituent functional groups, serves as a strong working hypothesis for further investigation. Researchers and professionals are encouraged to use this guide as a starting point for their own experimental work, which will be crucial for the safe and effective use of this compound in various applications.
Unlocking the Potential of Tert-Butyl Phenyl Glycidyl Ethers: A Technical Guide for Researchers
A comprehensive overview of the synthesis, properties, and burgeoning research applications of tert-butyl phenyl glycidyl ethers (t-BPGEs), with a focus on their utility as versatile building blocks in drug discovery and materials science.
Introduction
Tert-butyl phenyl glycidyl ethers (t-BPGEs) are a class of organic compounds characterized by a phenyl ring substituted with a tert-butyl group and a glycidyl ether moiety. The presence of the bulky tert-butyl group imparts unique physicochemical properties, including enhanced thermal stability and hydrophobicity, making these compounds attractive precursors for a variety of applications. This technical guide provides an in-depth exploration of the research applications of t-BPGEs, with a particular emphasis on their potential in the development of novel therapeutics and advanced polymer materials. We present a summary of key quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways to facilitate further research and development in this promising area.
Physicochemical Properties
The properties of p-tert-butylphenyl glycidyl ether (p-TBGE), the most common isomer, are summarized in Table 1. Its solubility in organic solvents and relatively high boiling point make it a versatile reactant in various synthetic procedures.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈O₂ | [1] |
| Molecular Weight | 206.28 g/mol | [1] |
| Appearance | Clear light yellow liquid | [1] |
| Boiling Point | 165-170 °C at 14 mmHg | [1] |
| Flash Point | 102 °C (215 °F) | [1] |
| Density | 1.038 g/cm³ at 20 °C | [1] |
| Water Solubility | Slightly soluble | [2] |
| Refractive Index | 1.515 |
Research Applications in Drug Discovery and Medicinal Chemistry
The glycidyl ether functionality of t-BPGEs serves as a versatile electrophilic handle for the introduction of the 2-hydroxy-3-phenoxypropyl scaffold into molecules. This motif is present in numerous biologically active compounds, suggesting the potential of t-BPGEs as precursors for novel therapeutic agents.
Potential as Dopamine Receptor Ligands
A notable, albeit not yet extensively quantified, research finding is the assertion that p-tert-butylphenyl glycidyl ether binds to dopamine receptors in the brain.[2] Dopamine receptors are a class of G protein-coupled receptors that are prominent targets for drugs treating a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression.[3] The interaction of a compound with these receptors can elicit agonist, antagonist, or modulatory effects, opening up a vast therapeutic landscape.
Further research is required to elucidate the nature of this interaction, including the specific dopamine receptor subtypes involved (D1-like: D1, D5; D2-like: D2, D3, D4), the binding affinity (Ki or IC50 values), and the functional consequences of binding (e.g., agonism, antagonism, allosteric modulation).[4][5]
A common method to determine the binding affinity of a test compound for a dopamine receptor is a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific dopamine receptor subtype.
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest (e.g., D2, D3).
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-Spiperone for D2/D3 receptors).[6]
-
Test compound (e.g., a derivative of t-BPGE).
-
A known non-specific binding agent (e.g., Haloperidol).[6]
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled known ligand).
-
Incubate the plate at a specific temperature for a set period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine Receptor Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Synthesis of Bioactive β-Amino Alcohols
The epoxide ring of t-BPGEs is susceptible to nucleophilic attack by amines, leading to the formation of β-amino alcohols. This class of compounds is a well-established pharmacophore found in many drugs, including β-blockers and certain psychoactive agents. The reaction provides a straightforward route to a diverse library of compounds for biological screening.
A general one-pot synthesis of β-amino alcohols from phenols, epichlorohydrin, and amines has been developed, which can be adapted for t-BPGEs.[7]
Objective: To synthesize a β-amino alcohol derivative from p-tert-butylphenol, epichlorohydrin, and an amine in a one-pot reaction.
Materials:
-
p-tert-Butylphenol
-
Epichlorohydrin
-
Amine (e.g., morpholine, piperidine)
-
Phase Transfer Catalyst (PTC) (e.g., tetrabutylammonium bromide)
-
Base (e.g., sodium hydroxide)
-
Solvent (e.g., toluene)
-
Lipase (optional, for improved regioselectivity)[7]
Procedure:
-
To a stirred solution of p-tert-butylphenol and the phase transfer catalyst in the chosen solvent, add an aqueous solution of sodium hydroxide.
-
Add epichlorohydrin dropwise to the reaction mixture and stir at a specified temperature until the formation of the glycidyl ether is complete (monitored by TLC).
-
To the in-situ generated p-tert-butylphenyl glycidyl ether, add the desired amine.
-
Continue stirring the reaction mixture at an appropriate temperature until the epoxide is fully consumed (monitored by TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup to remove the catalyst and any inorganic salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-amino alcohol.
One-Pot Synthesis of β-Amino Alcohols
Caption: One-pot synthesis of β-amino alcohols from p-tert-butylphenol.
Potential Antimicrobial and Cytotoxic Activity
Derivatives of β-amino alcohols synthesized from related phenolic glycidyl ethers have demonstrated antimicrobial and antifungal activities. For instance, novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives have shown inhibitory effects against Staphylococcus aureus and Candida albicans, with Minimum Inhibitory Concentration (MIC) values in the low μg/mL range.[8] This suggests that derivatives of t-BPGEs could also possess interesting antimicrobial properties worth investigating.
Furthermore, some phenolic compounds and their derivatives have been shown to exhibit cytotoxic effects against cancer cell lines. While direct studies on t-BPGE derivatives are limited, the general biological activity of related structures warrants exploration in this area.
Applications in Polymer and Materials Science
The glycidyl group of t-BPGEs makes them valuable monomers for the synthesis of polymers, particularly epoxy resins and polyethers. The incorporation of the tert-butylphenyl group can significantly influence the properties of the resulting polymers.
Reactive Diluents in Epoxy Resins
p-TBGE is used as a reactive diluent in epoxy resin formulations. Reactive diluents are low-viscosity epoxy compounds that are added to high-viscosity epoxy resins to reduce their viscosity, making them easier to process and apply. Unlike non-reactive diluents, they co-react with the curing agent and become an integral part of the cross-linked polymer network, which can enhance properties such as toughness and impact strength. The hydrophobic nature of the tert-butylphenyl group can also improve the moisture resistance of the cured resin.
Synthesis of Novel Polymers
t-BPGEs can be polymerized through ring-opening polymerization to produce poly(glycidyl ether)s. A notable research application is the synthesis of cyclic poly(tert-butyl glycidyl ether) via zwitterionic ring expansion polymerization.[9] This method allows for the creation of polymers with a unique cyclic topology, which can lead to different physical and chemical properties compared to their linear counterparts.
Objective: To synthesize cyclic poly(tert-butyl glycidyl ether) using a Lewis acid catalyst.
Materials:
-
tert-Butyl glycidyl ether (tBGE), freshly distilled.
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) as the initiator/catalyst.
-
Anhydrous solvent (e.g., toluene).
-
Inert atmosphere (e.g., argon or nitrogen).
-
Quenching agent (e.g., acetonitrile).
-
Basic alumina for purification.
Procedure (in solution):
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired amount of tBGE in the anhydrous solvent.
-
In a separate flame-dried flask, dissolve the B(C₆F₅)₃ catalyst in the anhydrous solvent.
-
Add the catalyst solution to the monomer solution under vigorous stirring.
-
Allow the reaction to proceed at a specific temperature for a defined period.
-
Quench the polymerization by adding a small amount of acetonitrile.
-
Pass the reaction mixture through a short column of basic alumina to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude polymer.
-
The polymer can be further purified by techniques such as precipitation or size-exclusion chromatography.
Zwitterionic Ring Expansion Polymerization of tBGE
References
- 1. p-tert-Butylphenyl glycidyl ether | C13H18O2 | CID 18360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Synthesis and dopamine receptor pharmacological evaluations on ring C ortho halogenated 1-phenyl-benzazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Review on allosteric modulators of dopamine receptors so far - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 7. growingscience.com [growingscience.com]
- 8. journal.ohrm.bba.md [journal.ohrm.bba.md]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Patterns of Tert-Butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) patterns of tert-butylbenzene. The substantial steric hindrance imposed by the tert-butyl group profoundly influences the regioselectivity of these reactions, a critical consideration in synthetic chemistry and drug development. This document details the product distributions for various EAS reactions, provides experimental protocols for key transformations, and visualizes the underlying principles governing these substitution patterns.
Core Principles: The Directing Effects of the Tert-Butyl Group
The tert-butyl group is an activating, ortho, para-directing substituent in electrophilic aromatic substitution. Its activating nature stems from the electron-donating inductive effect of the sp³-hybridized alkyl group, which enriches the electron density of the aromatic ring, making it more susceptible to electrophilic attack.
However, the most significant influence of the tert-butyl group is its steric bulk. This spatial hindrance severely disfavors electrophilic attack at the ortho positions. Consequently, electrophilic substitution on tert-butylbenzene overwhelmingly yields the para isomer. This high degree of regioselectivity is a valuable tool in organic synthesis, enabling the targeted functionalization of the C4 position of the benzene ring.
The logical relationship governing the directing effects of the tert-butyl group can be visualized as follows:
Quantitative Analysis of Isomer Distribution
The high para-selectivity in electrophilic aromatic substitution of tert-butylbenzene is quantitatively demonstrated across various reactions. The following table summarizes the isomer distribution for nitration, halogenation, and sulfonation.
| Reaction Type | Reagents | Ortho (%) | Meta (%) | Para (%) |
| Nitration | HNO₃, H₂SO₄ | 12 - 16[1] | ~8.5[1] | 75 - 79.5[1] |
| Chlorination | Cl₂, Acetic Acid | 21.5[2] | 2.29[2] | 76.2[2] |
| Bromination | Br₂, Acetic Acid | 1.20[2] | 1.47[2] | 97.3[2] |
| Sulfonation | Fuming H₂SO₄ | ~0 | Low | Major Product |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Minor | Minor | Major Product |
| Friedel-Crafts Alkylation | R-X, AlCl₃ | Minor | Minor | Major Product |
Experimental Protocols
Detailed methodologies for key electrophilic aromatic substitution reactions of tert-butylbenzene are provided below.
Nitration of Tert-Butylbenzene
This procedure outlines the synthesis of mononitro-tert-butylbenzene isomers, with a significant predominance of the para isomer.
Reagents:
-
Tert-butylbenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a predetermined amount of concentrated sulfuric acid.
-
To this, add tert-butylbenzene dropwise while maintaining the temperature below 10°C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the tert-butylbenzene/sulfuric acid mixture, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture over crushed ice and extract the organic products with dichloromethane.
-
Wash the organic layer sequentially with water and 5% sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting isomeric mixture can be analyzed by gas chromatography to determine the product distribution.
Bromination of Tert-Butylbenzene
This protocol describes the bromination of tert-butylbenzene, which yields 4-bromo-tert-butylbenzene with high selectivity.[2]
Reagents:
-
Tert-butylbenzene
-
Bromine
-
Iron filings (catalyst)
-
Carbon Tetrachloride (solvent)
-
Sodium Hydroxide solution (10%)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve tert-butylbenzene in carbon tetrachloride in a flask protected from light and equipped with a magnetic stirrer and a dropping funnel.
-
Add a small amount of iron filings to act as a catalyst.
-
From the dropping funnel, add a solution of bromine in carbon tetrachloride dropwise to the reaction mixture. The reaction is exothermic and should be maintained at a controlled temperature.
-
After the addition is complete, stir the mixture at room temperature until the bromine color disappears.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer and wash it with 10% sodium hydroxide solution to remove any unreacted bromine, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
The crude product can be purified by fractional distillation under reduced pressure.
Friedel-Crafts Alkylation: Synthesis of 1,4-Di-tert-butylbenzene
This procedure details the alkylation of tert-butylbenzene to form 1,4-di-tert-butylbenzene.[3][4]
Reagents:
-
Tert-butylbenzene
-
tert-Butyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ice-cold water
-
Diethyl ether
-
Anhydrous Sodium Sulfate
Procedure:
-
In a conical vial equipped with a spin vane and cooled in an ice bath, combine tert-butylbenzene and tert-butyl chloride.[3]
-
Carefully add anhydrous aluminum chloride in small portions to the chilled and stirred reaction mixture.[3] An exothermic reaction with the evolution of HCl gas will be observed.
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, and then allow it to warm to room temperature.
-
Quench the reaction by slowly adding ice-cold water.
-
Extract the product with diethyl ether.
-
Wash the ether layer with water and then dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the diethyl ether to obtain the crude product.
-
The 1,4-di-tert-butylbenzene can be purified by recrystallization from a suitable solvent like methanol.
Friedel-Crafts Acylation of Tert-Butylbenzene
This general procedure describes the acylation of tert-butylbenzene, which is highly selective for the para position.
Reagents:
-
Tert-butylbenzene
-
Acetyl chloride (or other acyl halide)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (solvent)
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Suspend anhydrous aluminum chloride in dichloromethane in a flask under an inert atmosphere and cool the mixture in an ice bath.
-
Add acetyl chloride dropwise to the stirred suspension.
-
To this mixture, add a solution of tert-butylbenzene in dichloromethane dropwise, maintaining the temperature below 10°C.
-
After the addition, allow the reaction to stir at room temperature for several hours until completion.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting p-tert-butylacetophenone can be purified by distillation or recrystallization.
The following diagram illustrates a typical experimental workflow for an electrophilic aromatic substitution of tert-butylbenzene.
Conclusion
The electrophilic aromatic substitution of tert-butylbenzene is a cornerstone of synthetic organic chemistry, offering a reliable method for introducing functional groups at the para position of a benzene ring. The pronounced steric hindrance of the tert-butyl group overrides its inherent ortho, para-directing inductive effect, leading to a high degree of regioselectivity that is invaluable in the design and synthesis of complex molecules, including active pharmaceutical ingredients. Understanding the principles and experimental conditions outlined in this guide is essential for researchers and professionals seeking to leverage the unique reactivity of tert-butylbenzene in their synthetic endeavors.
References
Methodological & Application
Application Notes and Protocols for the Ring-Opening Polymerization of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene
Disclaimer: The following protocols and data are based on established procedures for the synthesis and polymerization of analogous aryl glycidyl ethers. Due to a lack of specific literature for 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene, these instructions represent a scientifically grounded but hypothetical approach. Researchers should exercise standard laboratory safety precautions and optimize conditions as necessary.
Introduction
This compound is a functional epoxide monomer that holds potential for the synthesis of novel polyethers. The presence of the bulky tert-butyl group is anticipated to influence the polymer's properties, such as its solubility, thermal characteristics, and microstructure. The resulting poly(this compound) could find applications in areas such as high-performance coatings, adhesives, and as a toughening agent for other polymer systems. Glycidyl ethers are versatile monomers that can undergo both anionic and cationic ring-opening polymerization (ROP), allowing for the synthesis of polymers with controlled molecular weights and architectures.[1][2][3]
Monomer Synthesis: this compound
The synthesis of aryl glycidyl ethers is typically achieved through the reaction of a phenol with epichlorohydrin in the presence of a base.[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of similar aryl glycidyl ethers.[1]
Materials:
-
2-tert-Butylphenol
-
Epichlorohydrin (ECH)
-
Potassium hydroxide (KOH)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Acetone
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-tert-butylphenol in a suitable solvent such as toluene.
-
Add an excess of epichlorohydrin to the solution.
-
Prepare a concentrated aqueous solution of potassium hydroxide.
-
Slowly add the KOH solution to the reaction mixture at room temperature. The reaction is exothermic, and cooling may be necessary.
-
Stir the reaction mixture vigorously at room temperature for 18-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/acetone mixture as the eluent to yield pure this compound.
Ring-Opening Polymerization
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP of glycidyl ethers can be initiated by strong bases and proceeds in a living manner, allowing for good control over molecular weight and dispersity.[4]
This protocol is based on the AROP of other functional epoxide monomers.[5]
Materials:
-
This compound (monomer)
-
Benzyl alcohol (initiator)
-
t-BuP₄ (phosphazene base)
-
Anhydrous toluene (solvent)
-
Methanol (terminating agent)
-
Dichloromethane (DCM)
-
Cold methanol for precipitation
Procedure:
-
Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., argon or nitrogen).
-
In a glovebox or under an inert atmosphere, add the purified monomer to a dried reaction flask.
-
Dissolve the monomer in anhydrous toluene.
-
Add the initiator, benzyl alcohol, to the monomer solution.
-
Add the phosphazene base, t-BuP₄, to initiate the polymerization.
-
Stir the reaction mixture at room temperature. Monitor the polymerization by taking aliquots and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
Once the desired conversion is reached, terminate the polymerization by adding an excess of methanol.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the crude polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation and dry under vacuum to a constant weight.
References
- 1. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 3. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene as a Reactive Diluent in Coatings
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of aromatic monofunctional glycidyl ethers, specifically focusing on p-tert-butylphenyl glycidyl ether (ptBPGE), as a reactive diluent in epoxy coating formulations. While the user's initial query specified the ortho isomer, 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene, publicly available data for this specific compound is limited. Therefore, this document leverages data for the structurally similar and commercially available para isomer, p-tert-butylphenyl glycidyl ether, to provide relevant and practical guidance. These notes detail its impact on viscosity reduction, curing characteristics, and the final mechanical properties of the cured film. Detailed experimental protocols for evaluating its performance are also provided to guide researchers in their formulation development.
Introduction
Epoxy resins are a cornerstone of high-performance coatings due to their excellent adhesion, chemical resistance, and mechanical strength. However, their high viscosity, particularly in 100% solids (solvent-free) formulations, presents significant processing and application challenges. Reactive diluents are low-viscosity epoxy-functional compounds that are incorporated into formulations to reduce viscosity while participating in the curing reaction, becoming a permanent part of the polymer network.
p-tert-Butylphenyl glycidyl ether (ptBPGE) is an aromatic monofunctional reactive diluent. The presence of the bulky tert-butyl group and the aromatic ring influences its compatibility, diluting efficiency, and the properties of the final cured coating, such as enhancing hydrophobicity.[1] This document provides key data and methodologies for incorporating and evaluating ptBPGE in epoxy coating systems.
Physicochemical Properties of p-tert-Butylphenyl Glycidyl Ether
Understanding the properties of the neat reactive diluent is the first step in formulation. The following table summarizes the key physical and chemical characteristics of a commercial grade of ptBPGE.
Table 1: Typical Properties of p-tert-Butylphenyl Glycidyl Ether (ptBPGE) Reactive Diluent [2]
| Property | Value |
| Chemical Name | p-tert-Butylphenyl glycidyl ether |
| CAS Number | 3101-60-8 |
| Molecular Formula | p-C₄H₉C₆H₄OCH₂(CHCH₂)O |
| Viscosity @ 25°C (mPa·s) | ≤ 22 |
| Epoxy Value (eq/100g) | 0.40 - 0.45 |
| Epoxide Equivalent Weight (g/eq) | 223 - 250 |
| Appearance | Colorless to pale yellow liquid |
| Color (APHA) | ≤ 50 |
| Hydrolyzable Chloride (eq/100g) | ≤ 0.02 |
| Inorganic Chlorine (eq/100g) | ≤ 0.001 |
| Moisture Content (%) | ≤ 0.1 |
Performance in Epoxy Formulations: Data and Analysis
The primary function of a reactive diluent is to reduce the viscosity of the base epoxy resin. However, this addition also impacts the curing process and the final properties of the coating.
Viscosity Reduction
Table 2: Illustrative Example of Viscosity Reduction in a DGEBA Epoxy Resin with a Monofunctional Reactive Diluent
| Diluent Concentration (wt. %) | Viscosity of DGEBA Blend (mPa·s) | % Viscosity Reduction |
| 0 | ~12,000 | 0% |
| 5 | ~4,500 | 62.5% |
| 10 | ~1,800 | 85% |
| 15 | ~800 | 93.3% |
| 20 | ~400 | 96.7% |
Note: This table is an illustrative example based on typical performance of monofunctional reactive diluents. Actual values for ptBPGE may vary and should be determined experimentally.
Effect on Curing and Thermal Properties
The addition of a monofunctional diluent can affect the cure kinetics and the glass transition temperature (Tg) of the final polymer. The introduction of monofunctional molecules can lead to chain termination, potentially reducing the crosslink density and thus lowering the Tg.
Table 3: Illustrative Effect of a Monofunctional Reactive Diluent on the Glass Transition Temperature (Tg) of a Cured Epoxy System
| Diluent Concentration (wt. %) | Glass Transition Temperature (Tg) (°C) |
| 0 | 150 |
| 10 | 135 |
| 20 | 120 |
Note: This table is an illustrative example. The extent of Tg reduction depends on the specific epoxy resin, curing agent, and cure schedule.
Mechanical Properties of Cured Films
The trade-off for improved workability often involves a change in the mechanical properties of the cured coating. The reduction in crosslink density can lead to decreased hardness and chemical resistance but may improve flexibility and impact strength.
Table 4: Illustrative Mechanical Properties of Cured Epoxy Films as a Function of Monofunctional Reactive Diluent Concentration
| Property | 0% Diluent | 10% Diluent | 20% Diluent | Test Method |
| Hardness (Shore D) | 85 | 82 | 78 | ASTM D2240 |
| Tensile Strength (MPa) | 75 | 68 | 60 | ASTM D638 |
| Elongation at Break (%) | 4.0 | 4.5 | 5.2 | ASTM D638 |
| Adhesion (Cross-hatch, %) | 100 | 100 | 98 | ASTM D3359 |
Note: This table provides expected trends. Formulation-specific testing is required to determine the actual performance of ptBPGE.
Experimental Protocols
The following protocols describe standard methods for evaluating the performance of a reactive diluent in an epoxy coating formulation.
Protocol for Viscosity Measurement
Objective: To quantify the viscosity reduction of a standard epoxy resin by adding varying amounts of ptBPGE.
Materials & Equipment:
-
Standard liquid epoxy resin (e.g., DGEBA, EEW 180-195 g/eq)
-
p-tert-Butylphenyl glycidyl ether (ptBPGE)
-
Top-pan balance (± 0.01 g)
-
Disposable mixing cups and spatulas
-
Rotational viscometer (e.g., Brookfield or similar) with appropriate spindles
-
Constant temperature water bath (25.0 ± 0.1 °C)
Procedure:
-
Prepare a series of blends by weight (e.g., 0%, 5%, 10%, 15%, 20% ptBPGE in DGEBA).
-
For each blend, accurately weigh the epoxy resin into a mixing cup.
-
Add the corresponding amount of ptBPGE and mix thoroughly with a spatula for 5 minutes until the mixture is homogeneous.
-
Equilibrate the sample to 25.0 °C in the water bath for at least 1 hour.
-
Measure the viscosity using the rotational viscometer according to the instrument's operating instructions. Ensure the spindle and speed selection provide a torque reading within the recommended range (typically 20-80%).
-
Record the viscosity in mPa·s.
Protocol for Curing and Film Preparation
Objective: To prepare cured films of epoxy formulations for mechanical and thermal testing.
Materials & Equipment:
-
Epoxy/diluent blends from Protocol 4.1
-
Amine-based curing agent (e.g., isophorone diamine, TETA)
-
Top-pan balance, mixing cups, spatulas
-
Vacuum desiccator or centrifuge for degassing
-
Applicator bar (e.g., 150 µm wet film thickness)
-
Steel or glass panels for coating application
-
Forced-air convection oven
Procedure:
-
Calculate the required amount of curing agent for each epoxy/diluent blend based on the total epoxide equivalent weight of the mixture. The amount of curing agent (in parts per hundred resin, phr) is calculated as: phr = (Amine Hydrogen Equivalent Weight × 100) / Epoxide Equivalent Weight of blend
-
Weigh the epoxy/diluent blend into a mixing cup.
-
Add the calculated amount of curing agent and mix thoroughly for 3-5 minutes, scraping the sides and bottom of the cup.
-
Degas the mixture by placing it under vacuum or by centrifuging to remove entrapped air bubbles.
-
Apply the coating onto the substrate panels using an applicator bar to ensure uniform thickness.
-
Follow a defined cure schedule. A typical schedule is 24 hours at ambient temperature followed by a post-cure of 2 hours at 80°C.
Protocol for Characterization of Cured Films
Objective: To evaluate the thermal and mechanical properties of the cured epoxy coatings.
Methods:
-
Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC). A small sample (5-10 mg) is heated in a DSC instrument, typically at a rate of 10 °C/min. The Tg is observed as a step change in the heat flow curve.
-
Hardness: Measured on the coated panels using a Shore D durometer according to ASTM D2240.
-
Adhesion: Assessed using the cross-hatch adhesion test according to ASTM D3359. A lattice pattern is cut into the coating, pressure-sensitive tape is applied and removed, and the adhesion is rated based on the amount of coating lifted off.
-
Tensile Properties: Free films can be cast and cured in a mold, then cut into dumbbell shapes for tensile testing according to ASTM D638. This will determine tensile strength, modulus, and elongation at break.
Visualizations
Chemical Reaction Pathway
The primary curing reaction in an amine-cured epoxy system is the nucleophilic addition of the amine groups to the epoxy (oxirane) ring, leading to ring-opening and the formation of a cross-linked polymer network.
Caption: Curing mechanism of an epoxy resin with a primary amine hardener.
Experimental Workflow
The following diagram outlines the logical flow for evaluating a reactive diluent in an epoxy coating formulation.
Caption: Workflow for evaluation of a reactive diluent in epoxy coatings.
Conclusion
p-tert-Butylphenyl glycidyl ether is an effective aromatic monofunctional reactive diluent for reducing the viscosity of epoxy resin systems. Its incorporation allows for the formulation of low-VOC or solvent-free coatings with improved applicability. Researchers must, however, carefully evaluate the trade-offs in thermal and mechanical properties. The addition of ptBPGE typically leads to a reduction in glass transition temperature and hardness, while potentially improving flexibility. The provided protocols offer a systematic approach to quantifying these effects, enabling formulators to optimize their coatings for specific performance requirements.
References
Application Note and Protocol: Amine Curing of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene for Advanced Material Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-tert-Butyl-2-(2,3-epoxypropoxy)benzene is an aromatic glycidyl ether with potential applications in the synthesis of advanced polymers and materials. The presence of the bulky tert-butyl group and the reactive epoxy ring makes it an interesting monomer for creating polymers with unique thermal and mechanical properties. This document provides a detailed experimental protocol for the amine curing of this compound. The process involves the ring-opening reaction of the epoxide group by an amine, leading to the formation of a cross-linked polymer network. Understanding and controlling this curing process is crucial for tailoring the final properties of the material. This protocol is based on established principles of epoxy chemistry, drawing parallels from model systems like phenyl glycidyl ether.[1][2][3][4]
Key Experimental Protocols
A crucial aspect of epoxy resin formulation is the selection of a suitable curing agent and the optimization of reaction conditions. Aliphatic amines are generally more reactive and cure at lower temperatures, while aromatic amines require higher temperatures but often yield materials with enhanced thermal stability.[5] The protocol described below utilizes 4,4'-diaminodiphenylmethane (DDM) as the aromatic amine curing agent to produce a thermoset polymer with potentially high glass transition temperature and good mechanical strength.
Materials and Equipment
-
Reagents:
-
This compound (purity > 98%)
-
4,4'-diaminodiphenylmethane (DDM) (purity > 99%)
-
Acetone (analytical grade)
-
Deionized water
-
-
Equipment:
-
Magnetic stirrer with hot plate
-
Glass vials or reaction vessel
-
Oven with temperature control
-
Differential Scanning Calorimeter (DSC)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Dynamic Mechanical Analyzer (DMA)
-
Thermogravimetric Analyzer (TGA)
-
Experimental Workflow
The overall experimental workflow for the amine curing of this compound is depicted below.
Caption: Experimental workflow for the amine curing and characterization of this compound.
Detailed Protocol
-
Stoichiometric Calculation: The stoichiometric ratio of the epoxy resin to the amine hardener is critical for achieving optimal properties. The calculation is based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the curing agent. For this compound (C13H18O2, MW = 206.28 g/mol ), the EEW is 206.28 g/eq. For DDM (C13H14N2, MW = 198.26 g/mol ), which has four active amine hydrogens, the AHEW is 198.26 / 4 = 49.57 g/eq. For a 1:1 stoichiometric ratio, 100 parts by weight of the epoxy resin would require (100 * 49.57) / 206.28 = 24.03 parts by weight of DDM.
-
Mixing:
-
Accurately weigh the calculated amounts of this compound and DDM into a glass vial.
-
Heat the mixture to 80°C on a hot plate while stirring continuously with a magnetic stirrer until the DDM is completely dissolved and a homogeneous, clear mixture is obtained.[1]
-
-
Degassing:
-
Place the vial containing the mixture in a vacuum oven at 80°C and apply a vacuum to remove any entrapped air bubbles. Degassing is complete when bubbling ceases.
-
-
Curing:
-
Pour the degassed mixture into a pre-heated mold.
-
Transfer the mold to a programmable oven and cure using a staged curing cycle. A typical cycle for an aromatic amine would be 2 hours at 120°C followed by 3 hours at 150°C.[1] The specific temperatures and times may need to be optimized based on preliminary DSC analysis.
-
Characterization Methods
The extent of cure and the properties of the resulting polymer can be evaluated using several analytical techniques.[6][7][8][9][10]
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) and the residual heat of reaction to assess the degree of cure.
-
Protocol: A small sample (5-10 mg) of the cured polymer is sealed in an aluminum pan. The sample is heated in the DSC instrument, typically from room temperature to 250°C at a heating rate of 10°C/min. The Tg is observed as a step change in the heat flow curve.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To monitor the disappearance of the epoxy group and the appearance of hydroxyl groups, confirming the curing reaction.
-
Protocol: FTIR spectra of the uncured mixture and the cured polymer are recorded. The disappearance of the characteristic absorbance band of the epoxy ring (around 915 cm⁻¹) and the appearance of a broad band for the hydroxyl group (around 3400 cm⁻¹) indicate the progression of the curing reaction.
-
-
Dynamic Mechanical Analysis (DMA):
-
Purpose: To determine the viscoelastic properties of the cured material, including the storage modulus, loss modulus, and tan delta, from which the Tg can also be determined.
-
Protocol: A rectangular sample of the cured polymer is subjected to a sinusoidal stress at a fixed frequency while the temperature is ramped. The peak of the tan delta curve is often taken as the Tg.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the cured polymer.
-
Protocol: A small sample of the cured polymer is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate, and the weight loss as a function of temperature is measured.
-
Data Presentation
The quantitative data obtained from the characterization techniques can be summarized in tables for easy comparison.
Table 1: Curing Parameters and Glass Transition Temperatures
| Curing Agent | Stoichiometric Ratio (Epoxy:Amine) | Curing Schedule | Tg by DSC (°C) | Tg by DMA (°C) |
| DDM | 1:1 | 2h @ 120°C + 3h @ 150°C | TBD | TBD |
| Other Amine | TBD | TBD | TBD | TBD |
TBD: To be determined experimentally.
Table 2: Thermal Stability Data
| Curing Agent | Onset Decomposition Temp. (°C) | Temp. at 5% Weight Loss (°C) | Char Yield at 600°C (%) |
| DDM | TBD | TBD | TBD |
| Other Amine | TBD | TBD | TBD |
TBD: To be determined experimentally.
Logical Relationships in Amine Curing
The fundamental chemical reaction in amine curing is the nucleophilic attack of the amine on the carbon atom of the epoxy ring. This process can be visualized as a signaling pathway where the reactants lead to the formation of a cross-linked polymer network.
Caption: Simplified reaction pathway for the amine curing of an epoxy resin.
This application note provides a comprehensive protocol for the amine curing of this compound with 4,4'-diaminodiphenylmethane. The detailed experimental procedure and the outlined characterization techniques will enable researchers to synthesize and evaluate novel thermosetting polymers based on this monomer. The provided tables and diagrams serve as a clear guide for data presentation and understanding the underlying chemical processes. Further optimization of the curing agent and reaction conditions may be necessary to achieve specific material properties for desired applications.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. specialchem.com [specialchem.com]
- 8. researchgate.net [researchgate.net]
- 9. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 10. Comparison of Different Cure Monitoring Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Polymer Synthesis in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of high-performance polymers, with a specific focus on their application in drug delivery systems. The information is tailored for researchers, scientists, and professionals involved in drug development, offering insights into polymer synthesis, characterization, and formulation.
Introduction to High-Performance Polymers in Drug Delivery
High-performance polymers are a class of materials that exhibit exceptional properties, making them ideal for advanced applications. In the pharmaceutical and biomedical fields, these polymers are instrumental in the development of sophisticated drug delivery systems.[1][2] Their utility stems from properties such as biocompatibility, biodegradability, and the ability to provide controlled and targeted drug release.[1][3] By carefully selecting and synthesizing these polymers, it is possible to create delivery systems that enhance therapeutic efficacy while minimizing side effects.[4][5]
This application note will focus on Poly(lactic-co-glycolic acid) (PLGA), a leading high-performance polymer in the field of drug delivery. PLGA is a biodegradable and biocompatible copolymer that has been approved by the FDA for various medical applications.[1] Its degradation products, lactic acid and glycolic acid, are naturally occurring metabolites, ensuring its safety for in-vivo use.[6] The versatility of PLGA allows for the encapsulation of a wide range of therapeutic agents, from small molecules to large proteins.[1][5]
Synthesis of PLGA via Ring-Opening Polymerization
The most common method for synthesizing high molecular weight PLGA is through the ring-opening polymerization of lactide and glycolide, the cyclic dimers of lactic acid and glycolic acid, respectively.[4][7][8] This method offers excellent control over the polymer's molecular weight and composition.[9]
Experimental Protocol: Ring-Opening Polymerization of Lactide and Glycolide
Materials:
-
D,L-lactide
-
Glycolide
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) - Catalyst
-
1-Dodecanol - Initiator
-
Toluene (anhydrous)
Procedure:
-
Monomer Preparation: In a dried Schlenk flask, add 0.015 mol (1.74 g) of glycolide and 0.005 mol (0.72 g) of D,L-lactide.[7]
-
System Purge: Seal the flask, attach it to a Schlenk line, and purge with nitrogen (N₂).[7]
-
Catalyst and Initiator Addition: Prepare a solution of 1-dodecanol and tin(II) 2-ethylhexanoate in anhydrous toluene. Inject the solution into the Schlenk flask.[7]
-
Solvent Removal: Apply a vacuum to remove the toluene.[7]
-
Polymerization: Place the reaction mixture under a flow of N₂ and immerse it in an oil bath preheated to 150 °C. Stir the mixture magnetically at 300 rpm for 2.5 hours.[7]
-
Product Recovery: After 2.5 hours, remove the flask from the oil bath. While the polymer is still hot and molten, carefully remove it from the flask.[7]
Formulation of PLGA Nanoparticles for Drug Delivery
PLGA nanoparticles are widely used as carriers for controlled drug release. The single emulsion-solvent evaporation method is a common technique for encapsulating hydrophobic drugs.[1]
Experimental Protocol: Single Emulsion-Solvent Evaporation Method
Materials:
-
PLGA
-
Dichloromethane (DCM) or Acetone (Organic Solvent)
-
Polyvinyl alcohol (PVA) (Surfactant)
-
Deionized water
-
Hydrophobic drug of choice
Procedure:
-
Polymer-Drug Solution: Dissolve a specific amount of PLGA and the hydrophobic drug in an organic solvent like dichloromethane or acetone.[1][10]
-
Emulsification: Add the organic phase dropwise to an aqueous solution of a surfactant (e.g., PVA) under high-speed homogenization or ultrasonication. This creates an oil-in-water (O/W) emulsion.[1][10]
-
Solvent Evaporation: Stir the emulsion continuously under reduced pressure to allow for the complete evaporation of the organic solvent.[10][11]
-
Nanoparticle Collection: Once the solvent has evaporated, the PLGA nanoparticles will have formed. Collect the nanoparticles by centrifugation.[1][11]
-
Washing: Wash the collected nanoparticles multiple times with deionized water to remove any excess surfactant.[1][11]
-
Lyophilization: For long-term storage, the nanoparticles can be lyophilized (freeze-dried).[1]
Characterization of PLGA and PLGA Nanoparticles
Thorough characterization of the synthesized polymer and the resulting nanoparticles is crucial to ensure their quality and performance for drug delivery applications. Key parameters to analyze include molecular weight, polydispersity index (PDI), thermal properties, and chemical structure.
Data Presentation: Typical Properties of PLGA for Drug Delivery
| Parameter | Method | Typical Values | Reference(s) |
| Molecular Weight (Mw) | Gel Permeation Chromatography (GPC) | 30,000 - 110,000 Da | |
| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | 1.6 - 2.4 | |
| Glass Transition Temp (Tg) | Differential Scanning Calorimetry (DSC) | 40 - 60 °C | [12][13] |
| Lactide:Glycolide Ratio | Nuclear Magnetic Resonance (NMR) | 50:50, 65:35, 75:25, 85:15 | [5] |
Characterization Techniques
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the molecular weight and polydispersity of polymers. The analysis involves dissolving the polymer in a suitable solvent and passing it through a column that separates molecules based on their size.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg).[12] The Tg is an important parameter as it can influence the drug release rate from the polymer matrix.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the chemical structure of the polymer, including the ratio of lactic acid to glycolic acid units in the PLGA copolymer.[15][16]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the polymer, confirming its chemical identity.[17][18]
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for PLGA synthesis and nanoparticle formulation.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. polylactide.com [polylactide.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 20.210.105.67 [20.210.105.67]
- 10. Synthesis and characterization of a poly(lactic-co-glycolic acid) core + poly(N-isopropylacrylamide) shell nanoparticle system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. medcraveonline.com [medcraveonline.com]
- 14. Assessment of the Effect of PLGA Co-polymers and PEG on the Formation and Characteristics of PLGA-PEG-PLGA Co-block Polymer Using Statistical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of commercial PLGAs by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Characterization of Poly(D,L-Lactide-co-Glycolide) Copolymer [file.scirp.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of the Tert-Butyl Group in Modifying Polymer Properties
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tert-butyl group, a bulky, four-carbon alkyl substituent, is a cornerstone of modern polymer design.[1] Its unique steric and electronic properties allow for precise modification of polymer backbones, leading to materials with tailored thermal, mechanical, and chemical characteristics.[2] Incorporating monomers containing a tert-butyl moiety, such as tert-butyl acrylate (TBA) or tert-butyl methacrylate (TBMA), into a polymer chain can dramatically alter its performance.[3][4] This document provides detailed notes on the effects of the tert-butyl group, quantitative data on property changes, and protocols for the synthesis and characterization of these versatile polymers.
Influence of the Tert-Butyl Group on Polymer Properties
The primary influence of the tert-butyl group stems from its significant steric bulk. This three-dimensional structure impacts how polymer chains interact with each other and with their environment.
-
Steric Hindrance and Chain Packing: The bulky nature of the tert-butyl group introduces significant steric hindrance, which restricts the movement and packing of polymer chains.[1][2] This disruption of dense chain packing can increase the free volume within the polymer matrix.[5]
-
Glass Transition Temperature (Tg): The restriction of chain mobility leads to a higher glass transition temperature (Tg). Polymers with a higher Tg are generally harder and more rigid at room temperature.[6][7] For example, the comparatively high Tg of poly(tert-butyl acrylate) imparts hardness to copolymers.[4]
-
Hydrophobicity: As a nonpolar alkyl group, the tert-butyl moiety significantly increases the hydrophobicity of a polymer.[4][6][8] This is reflected in a higher water contact angle on polymer film surfaces.[4] This property is crucial for applications requiring water resistance, such as coatings and adhesives.[8]
-
Solubility and Viscosity: The bulkiness of the tert-butyl group can reduce polymer chain entanglements in solution.[4] This leads to lower solution viscosity at high solid content, which is environmentally beneficial as it reduces the need for volatile organic compounds (VOCs) as solvents.[4]
-
Thermal Stability: The presence of tert-butyl groups can enhance the thermal stability of polymers.[9] For example, 4-tert-butylphenol is used as an antioxidant additive to improve the oxidative stability of fuels and polymer compositions.
-
Chemical Reactivity and "Protecting Group" Chemistry: The tert-butyl ester is susceptible to cleavage under acidic conditions, a property widely exploited in synthetic chemistry.[2][10] In polymers like poly(tert-butyl acrylate), the tert-butyl group acts as a protecting group for the carboxylic acid. Selective removal via acidolysis yields poly(acrylic acid), transforming a hydrophobic polymer into a hydrophilic one.[10][11] This chemical switch is foundational for creating stimuli-responsive materials for applications like drug delivery and surface nanoengineering.[2][12]
Quantitative Data on Polymer Properties
The inclusion of tert-butyl groups results in measurable changes to polymer properties. The following tables summarize key quantitative data for comparison.
Table 1: Thermal and Physical Properties of Acrylate and Methacrylate Polymers
| Polymer | Monomer | Glass Transition Temp. (Tg) | Density (@ 25°C) |
|---|---|---|---|
| Poly(tert-butyl acrylate) (PtBA) | tert-Butyl Acrylate (TBA) | 50 °C[4][7] | 0.883 g/cm³ (monomer)[4] |
| Poly(methyl methacrylate) (PMMA) | Methyl Methacrylate (MMA) | ~105 °C | 0.94 g/cm³ (monomer) |
| Poly(tert-butyl methacrylate) (PtBMA) | tert-Butyl Methacrylate (TBMA) | ~118 °C | 0.875 g/mL (monomer)[13] |
Table 2: Influence of tert-Butyl Acrylate (TBA) Content on Copolymer Properties
| Property | Copolymer System | Observation |
|---|---|---|
| Water Contact Angle | TBA/MMA Copolymer | The water contact angle increases with higher TBA content, indicating increased hydrophobicity.[4] |
| Cohesive Energy Density | TBA/MMA Copolymer | Substitution of MMA with TBA leads to improved cohesion and durability of the polymer film.[4] |
| Adhesion | Architectural Paint Binders | Binders with TBA show enhanced adhesion on steel substrates compared to standard binders.[4] |
| Viscosity Response | Paint Formulations | TBA-containing polymers show superior thickening response with associative thickeners due to hydrophobic interactions.[4] |
Key Applications
The unique properties imparted by the tert-butyl group make these polymers valuable in a range of high-performance applications.
-
Coatings, Adhesives, and Sealants: The high hydrophobicity, weatherability, chemical resistance, and hardness make tert-butyl-containing polymers ideal for protective coatings, paints, and durable adhesives.[3][6][7][8]
-
Drug Delivery: The ability to deprotect the tert-butyl ester under acidic conditions makes these polymers excellent candidates for "smart" drug delivery systems.[12][14] A drug can be encapsulated within a hydrophobic polymer matrix, which becomes hydrophilic and releases its cargo in the acidic environment of a tumor or specific cellular compartments.
-
Biomaterials: The tunable hydrophobicity and biocompatibility are leveraged in the creation of biomaterials and surface modifications for medical devices.[15]
-
Chemical Synthesis: Polymers with tert-butyl groups serve as versatile precursors for creating amphiphilic and hydrophilic block copolymers after selective cleavage of the ester.[10]
Visualizations
Caption: Chemical structures of the TBMA monomer and its corresponding polymer.
Caption: General experimental workflow for tert-butylated polymers.
Caption: Logical relationships of tert-butyl group effects on polymer properties.
Experimental Protocols
Protocol 1: Synthesis of Poly(tert-butyl acrylate) via ATRP
This protocol describes a general method for the atom transfer radical polymerization (ATRP) of tert-butyl acrylate (tBA) to synthesize a well-defined homopolymer.[5][16][17]
Materials:
-
tert-Butyl acrylate (tBA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (Cu(I)Br) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole or Toluene (solvent)
-
Methanol (for precipitation)
-
Inhibitor removal column (e.g., activated basic alumina)
-
Schlenk flask and line
-
Nitrogen or Argon gas supply
Procedure:
-
Monomer Purification: Pass tBA monomer through an inhibitor removal column immediately before use.
-
Reaction Setup: Add Cu(I)Br (1 part) and a magnetic stir bar to a dry Schlenk flask. Seal the flask, and alternate between vacuum and inert gas (Ar or N₂) three times to remove oxygen.
-
Component Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., Anisole, 50% v/v), purified tBA monomer (200 parts), PMDETA ligand (2 parts), and EBiB initiator (1 part). The molar ratio of [tBA]:[EBiB]:[Cu(I)Br]:[PMDETA] is typically 200:1:1:2.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Polymerization: Place the flask in a preheated oil bath at 70-90 °C. The polymerization is typically run for 2-8 hours, depending on the desired molecular weight and conversion. Monitor the reaction by taking samples periodically for ¹H NMR or GPC analysis.
-
Termination: To stop the polymerization, cool the flask to room temperature and expose the mixture to air. This oxidizes the Cu(I) catalyst, turning the solution green/blue.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF). Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitation: Concentrate the purified solution and precipitate the polymer by slowly adding it to a large excess of cold methanol with vigorous stirring.
-
Isolation: Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C until a constant weight is achieved.
Protocol 2: Characterization of PtBA
1. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Method: Dissolve a small amount of the dried polymer in a suitable mobile phase (e.g., THF). Run the solution through a GPC system equipped with a refractive index (RI) detector. Calibrate the system using linear polystyrene or poly(methyl methacrylate) standards. A low PDI (typically < 1.3) indicates a well-controlled polymerization.[16][17]
2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Purpose: To confirm the polymer structure and calculate monomer conversion.
-
Method: Dissolve the polymer in a deuterated solvent (e.g., CDCl₃). For PtBA, the characteristic broad peak for the 9 protons of the tert-butyl group will appear around 1.44 ppm. The backbone protons will appear as broad multiplets between 1.5 and 2.3 ppm.
3. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):
-
Purpose: To assess thermal stability and determine the glass transition temperature (Tg).
-
TGA Method: Heat a small sample of the polymer (5-10 mg) under a nitrogen atmosphere from room temperature to ~600 °C at a heating rate of 10 °C/min. This will determine the decomposition temperature.[9][18]
-
DSC Method: Heat the sample under nitrogen, cool it, and then reheat it at a controlled rate (e.g., 10 °C/min). The Tg is identified as a step-change in the heat flow during the second heating scan.[17]
Protocol 3: Deprotection of PtBA to Poly(acrylic acid) (PAA)
This protocol describes the acid-catalyzed hydrolysis of the tert-butyl ester to convert hydrophobic PtBA into hydrophilic PAA.[2][10]
Materials:
-
Poly(tert-butyl acrylate) (PtBA)
-
Dichloromethane (DCM) or 1,4-Dioxane (solvent)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether or Hexane (for precipitation)
Procedure:
-
Dissolution: Dissolve the PtBA polymer in DCM (or 1,4-dioxane) to make a 5-10% (w/v) solution in a round-bottom flask.
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., 5-10 equivalents per tert-butyl group).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction releases isobutylene gas. Ensure adequate ventilation.
-
Solvent Removal: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Purification: Re-dissolve the resulting glassy solid in a minimal amount of methanol or water.
-
Precipitation: Precipitate the poly(acrylic acid) by adding the solution to a large volume of a non-solvent like diethyl ether or hexane.
-
Isolation: Collect the white PAA precipitate by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.
-
Verification: Confirm the complete removal of the tert-butyl groups using ¹H NMR (disappearance of the peak at ~1.44 ppm) and FTIR spectroscopy (appearance of a broad carboxylic acid O-H stretch).
References
- 1. Butyl group - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. discover.univarsolutions.com [discover.univarsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. jamorin.com [jamorin.com]
- 7. jamorin.com [jamorin.com]
- 8. specialchem.com [specialchem.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innospk.com [innospk.com]
- 14. discovery.lsbu.ac.uk [discovery.lsbu.ac.uk]
- 15. tert-Butyl methacrylate | 585-07-9 [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols: Synthesis of Functional Polymers from Glycidyl Ether Monomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functional polymers derived from glycidyl ether monomers. The inherent versatility of the epoxide ring allows for the creation of a diverse range of polyethers with tunable properties and functionalities, making them highly valuable for applications in drug delivery, tissue engineering, and bioconjugation.
Introduction to Functional Poly(glycidyl ether)s
Poly(glycidyl ether)s are a class of polyethers that offer a flexible platform for designing functional materials. Unlike poly(ethylene glycol) (PEG), which has limited functional handles, poly(glycidyl ether)s can be readily synthesized with a variety of pendant functional groups. These groups can be introduced either by polymerizing functionalized glycidyl ether monomers or by post-polymerization modification of a reactive polymer backbone. This allows for precise control over the chemical and physical properties of the resulting polymers, enabling the development of materials for specific biomedical applications.
Common polymerization methods for glycidyl ethers include anionic ring-opening polymerization (AROP) and cationic ring-opening polymerization. AROP, in particular, offers excellent control over molecular weight and dispersity, leading to well-defined polymer architectures.
Synthesis of Functional Glycidyl Ether Monomers
The synthesis of functional glycidyl ether monomers is the first step in producing functional polyethers. Below are protocols for the synthesis of two versatile monomers: Allyl Glycidyl Ether (AGE) and Azidohexyl Glycidyl Ether (AHGE).
Protocol: Synthesis of Allyl Glycidyl Ether (AGE)
Allyl glycidyl ether serves as a precursor for polymers that can be functionalized via thiol-ene chemistry.
Materials:
-
Allyl alcohol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Phase transfer catalyst (e.g., tetrabutylammonium bisulfate)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a stirrer, add allyl alcohol and the phase transfer catalyst.
-
Cool the mixture in an ice bath and slowly add a concentrated aqueous solution of NaOH.
-
Add epichlorohydrin dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, add water to dissolve the salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain pure allyl glycidyl ether.
Protocol: Synthesis of Azidoalkyl Glycidyl Ethers[1]
Azide-functionalized glycidyl ethers are valuable for introducing functionality via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Staudinger reduction. The synthesis of Azidohexyl Glycidyl Ether (AHGE) is presented here as an example.[1]
Step 1: Synthesis of 6-azidohexan-1-ol
-
Dissolve 6-bromohexan-1-ol and sodium azide in a mixture of water and a suitable organic solvent (e.g., acetone).
-
Heat the reaction mixture under reflux for 24 hours.
-
After cooling to room temperature, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure to yield 6-azidohexan-1-ol.
Step 2: Synthesis of Azidohexyl Glycidyl Ether (AHGE)[1]
-
Prepare a 40% aqueous solution of potassium hydroxide (KOH).[1]
-
Add tetrabutylammonium hydrogensulfate (TBAHSO4) and epichlorohydrin to the KOH solution at 0 °C and stir for 30 minutes.[1]
-
Slowly add 6-azidohexan-1-ol to the reaction mixture at 0 °C.[1]
-
Allow the reaction to proceed for 18 hours at room temperature.[1]
-
Monitor the reaction by TLC.
-
Dilute the mixture with water and extract with ethyl acetate.[1]
-
Purify the crude product by column chromatography.[1]
Polymerization of Functional Glycidyl Ether Monomers
Anionic ring-opening polymerization (AROP) is a robust method for producing well-defined poly(glycidyl ether)s.
Protocol: Anionic Ring-Opening Polymerization (AROP) of Allyl Glycidyl Ether (AGE)[2]
Materials:
-
Allyl glycidyl ether (AGE), dried and distilled
-
Initiator: Benzyl alcohol
-
Catalyst: Potassium naphthalenide solution in THF (titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hexanes
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add benzyl alcohol to a sealed reactor.[2]
-
Titrate the benzyl alcohol with the potassium naphthalenide solution until a persistent green color is observed, indicating the formation of the potassium alkoxide initiator.[2]
-
Add the desired amount of AGE monomer to the reactor via a syringe or burette.[2]
-
Allow the polymerization to proceed at a controlled temperature (e.g., 45 °C) for a specified time (e.g., 3 days) to achieve the desired molecular weight.[2]
-
Terminate the polymerization by adding degassed methanol.
-
Purify the resulting poly(allyl glycidyl ether) (PAGE) by precipitation in hexanes.[2]
-
Dry the polymer under vacuum.[2]
Quantitative Data: AROP of Glycidyl Ether Monomers
The following table summarizes typical results for the anionic ring-opening polymerization of various glycidyl ether monomers.
| Monomer | Initiator/Catalyst | Mn ( g/mol ) | Đ (PDI) | Reference |
| Allyl Glycidyl Ether (AGE) | Benzyl alcohol / K-naphthalenide | 16,000 | 1.2 | [2] |
| Azidoethyl Glycidyl Ether (AEGE) | Benzyl alcohol / t-BuP4 | 7,600 | 1.14 | [1] |
| Azidobutyl Glycidyl Ether (ABGE) | Benzyl alcohol / t-BuP4 | 8,900 | 1.15 | [1] |
| Azidohexyl Glycidyl Ether (AHGE) | Benzyl alcohol / t-BuP4 | 10,200 | 1.16 | [1] |
| Dodecyl Glycidyl Ether (C12-AlkGE) | BnO- / K+ | 4,000 - 9,000 | - | [3] |
Post-Polymerization Modification
The pendant functional groups on poly(glycidyl ether)s can be readily modified to introduce a wide range of functionalities.
Protocol: Thiol-Ene "Click" Reaction on Poly(allyl glycidyl ether) (PAGE)[2]
This reaction is useful for attaching thiol-containing molecules, such as peptides or drugs, to the polymer backbone.
Materials:
-
Poly(allyl glycidyl ether) (PAGE)
-
Thiol-containing molecule (e.g., 1-thioglycerol)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Dissolve PAGE and the thiol-containing molecule in the anhydrous solvent in a quartz reaction vessel.
-
Add the photoinitiator to the solution.
-
Degas the solution by bubbling with an inert gas for 30 minutes.
-
Expose the reaction mixture to UV light (e.g., 365 nm) for a specified time to initiate the reaction.
-
Monitor the disappearance of the allyl proton signals by ¹H NMR spectroscopy.
-
After completion, precipitate the functionalized polymer in a non-solvent (e.g., hexanes) to remove unreacted reagents.
-
Dry the purified polymer under vacuum.
Visualizing Synthetic Workflows
The following diagrams illustrate the key synthetic pathways described in these application notes.
Caption: Synthetic routes for functional glycidyl ether monomers.
Caption: General workflow for anionic ring-opening polymerization.
Caption: Post-polymerization modification strategies.
Applications in Drug Development
Functional poly(glycidyl ether)s are emerging as versatile materials in drug development due to their tunable properties and biocompatibility.
-
Drug Conjugation and Delivery: The pendant functional groups on poly(glycidyl ether)s serve as handles for conjugating therapeutic agents. For instance, polymers with azide or alkyne groups can be used to attach drugs via "click" chemistry, ensuring a stable linkage. The ability to create amphiphilic block copolymers by combining hydrophobic and hydrophilic glycidyl ether monomers allows for the formation of micelles that can encapsulate hydrophobic drugs, improving their solubility and bioavailability.[4]
-
Biocompatible Coatings and PEG Alternatives: Poly(glycidyl ether)s, particularly those with short alkyl side chains, exhibit excellent biocompatibility and can be used as alternatives to PEG for surface modification of nanoparticles and medical devices to reduce protein adsorption and improve circulation times.[5] The ability to introduce functional groups provides an advantage over traditional PEGylation.
-
Stimuli-Responsive Systems: By incorporating specific monomers, poly(glycidyl ether)s can be designed to respond to environmental stimuli such as pH or temperature.[5][6] For example, polymers exhibiting a lower critical solution temperature (LCST) can be used to create "smart" hydrogels that undergo a phase transition at physiological temperatures, enabling controlled drug release.[5]
-
Tissue Engineering and Hydrogels: The crosslinking of functional poly(glycidyl ether)s can lead to the formation of hydrogels with tunable mechanical properties. These hydrogels can serve as scaffolds for tissue regeneration or as depots for sustained drug delivery.[3][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polymerization of long chain alkyl glycidyl ethers: a platform for micellar gels with tailor-made melting points - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Crosslinked poly(ethylene glycol) hydrogels with degradable phosphamide linkers used as a drug carrier in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aromatic Epoxy Monomers in Dental Material Research
Authored for: Researchers, scientists, and drug development professionals.
Disclaimer: The compound 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene is not extensively documented in existing dental material literature. This document leverages data and protocols for a structurally similar and commercially available isomer, p-tert-Butylphenyl glycidyl ether (TBPGE) , to provide representative application notes and protocols. TBPGE serves as a model for aromatic epoxy monomers that could be investigated for dental applications. All data and protocols should be adapted and validated for the specific compound under investigation.
Introduction to Aromatic Epoxy Monomers in Dental Composites
Aromatic epoxy monomers, such as p-tert-Butylphenyl glycidyl ether (TBPGE), are being explored in dental material research as potential reactive diluents and modifiers for resin-based composites. These compounds offer a unique combination of a rigid aromatic core and a reactive epoxy group. The bulky tert-butyl group can influence the physical and mechanical properties of the resulting polymer network.
Potential Applications in Dental Materials:
-
Reactive Diluent: TBPGE can be used to reduce the viscosity of highly viscous dimethacrylate monomers like Bis-GMA, improving handling and filler incorporation.[1]
-
Hydrophobicity Modifier: The tert-butyl group is expected to increase the hydrophobicity of the resin matrix, potentially reducing water sorption and improving the long-term stability of the composite.
-
Mechanical Property Enhancer: The rigid benzene ring can contribute to the stiffness and strength of the final cured composite material.
Physicochemical and Toxicological Data
The following table summarizes key data for p-tert-Butylphenyl glycidyl ether (TBPGE), which can serve as a reference for researchers investigating similar aromatic epoxy monomers.
| Property | Value | Reference(s) |
| Chemical Name | p-tert-Butylphenyl glycidyl ether | [2] |
| Synonyms | TBPGE, Glycidyl p-tert-butylphenyl ether | [3] |
| CAS Number | 3101-60-8 | [2] |
| Molecular Formula | C13H18O2 | [2] |
| Molecular Weight | 206.28 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 165-170 °C at 14 mmHg | [2] |
| Density | 1.038 g/cm³ at 20 °C | [5] |
| Viscosity | ≤ 22 mPa·s at 25 °C | [6] |
| Water Solubility | Slightly soluble | [2] |
| LD50 Dermal (Rat) | > 2000 mg/kg | [7] |
| Toxicological Hazards | May cause skin irritation and sensitization. | [7][8] |
Experimental Protocols
Synthesis of p-tert-Butylphenyl glycidyl ether (TBPGE)
This protocol describes a common method for the synthesis of TBPGE via the reaction of p-tert-butylphenol with epichlorohydrin.
Materials:
-
p-tert-butylphenol
-
Epichlorohydrin
-
Potassium carbonate
-
Acetonitrile
-
Deionized water
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine p-tert-butylphenol (0.033 mol), epichlorohydrin (0.165 mol), and potassium carbonate (0.050 mol) in acetonitrile (50 mL).[2]
-
Heat the mixture to reflux and maintain for 5 hours with continuous stirring.[2]
-
After reflux, cool the reaction mixture to room temperature.
-
Filter the heterogeneous mixture to remove solid potassium carbonate.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.[2]
-
Purify the crude product using flash column chromatography on silica gel with a mixture of petroleum ether and ethyl acetate (e.g., 20:1) as the eluent to yield pure p-tert-Butylphenyl glycidyl ether.[2]
-
Dry the purified product over anhydrous sodium sulfate and remove the solvent under vacuum.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of p-tert-Butylphenyl glycidyl ether.
Formulation of Experimental Dental Composites
This protocol outlines the preparation of a light-curable experimental dental composite incorporating TBPGE as a reactive diluent.
Materials:
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
p-tert-Butylphenyl glycidyl ether (TBPGE)
-
Camphorquinone (CQ) - photoinitiator
-
Ethyl 4-(dimethylamino)benzoate (EDMAB) - co-initiator
-
Silanized glass filler particles (e.g., average size 1 µm)
-
Speed mixer or magnetic stirrer
-
Light-curing unit (e.g., LED, >1000 mW/cm²)
Procedure:
-
Prepare the resin matrix by mixing Bis-GMA, TEGDMA, and TBPGE in the desired weight ratio (e.g., 50:25:25 wt%).
-
Add the photoinitiator system: 0.5 wt% camphorquinone and 0.5 wt% EDMAB to the resin mixture.
-
Mix the components in the dark until a homogenous solution is obtained. A speed mixer or magnetic stirrer can be used.
-
Gradually add the silanized glass filler particles to the resin matrix to the desired filler loading (e.g., 70 wt%).
-
Mix thoroughly until the filler is uniformly dispersed in the resin matrix, resulting in a composite paste.
-
Store the prepared composite paste in a light-proof container at 4°C until use.
Diagram of Composite Formulation:
Caption: Logical relationship of components in the experimental dental composite formulation.
Evaluation of Mechanical Properties
Standardized tests are crucial for evaluating the performance of new dental composite formulations.
a) Flexural Strength and Modulus
This test determines the material's resistance to bending forces.
Protocol (based on ISO 4049):
-
Prepare rectangular specimens (25 mm x 2 mm x 2 mm) by filling a stainless steel mold with the composite paste.
-
Cover the mold with a transparent matrix strip and a glass slide, and apply pressure to extrude excess material.
-
Light-cure the specimen from both the top and bottom surfaces according to the manufacturer's instructions for the curing unit, ensuring complete polymerization.
-
Remove the specimen from the mold and lightly polish the edges to remove any flashes.
-
Store the specimens in distilled water at 37°C for 24 hours before testing.
-
Perform a three-point bending test using a universal testing machine with a support span of 20 mm and a crosshead speed of 1 mm/min.[9]
-
Record the load at fracture to calculate the flexural strength and the slope of the linear portion of the load-deflection curve to determine the flexural modulus.
b) Compressive Strength
This test measures the material's ability to withstand pushing forces.
Protocol:
-
Prepare cylindrical specimens (e.g., 4 mm in diameter and 6 mm in height) using a suitable mold.
-
Light-cure the specimens in increments to ensure complete polymerization throughout the depth.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Apply a compressive load to the flat ends of the cylinder using a universal testing machine at a crosshead speed of 0.5 mm/min until fracture.
-
Record the maximum load to calculate the compressive strength.
c) Vickers Hardness
This test assesses the material's surface resistance to indentation.
Protocol:
-
Prepare disc-shaped specimens (e.g., 10 mm in diameter and 2 mm in thickness).
-
Light-cure the specimens and then polish the surface to a high gloss using a series of abrasive papers and polishing pastes.
-
Use a Vickers microhardness tester to create an indentation on the polished surface with a defined load (e.g., 300 g for 15 seconds).
-
Measure the diagonals of the resulting indentation using a microscope.
-
Calculate the Vickers Hardness Number (VHN) based on the applied load and the diagonal lengths.
Table of Expected Mechanical Properties of Dental Composites:
| Mechanical Property | Typical Range for Commercial Composites | Reference(s) |
| Flexural Strength | 80 - 160 MPa | [10] |
| Flexural Modulus | 8 - 20 GPa | [11] |
| Compressive Strength | 200 - 400 MPa | [12] |
| Vickers Hardness | 40 - 100 VHN | [11] |
Biocompatibility Assessment
Evaluating the biological safety of new monomers is a critical step.
a) Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric test to assess cell metabolic activity, which is an indicator of cell viability.
Protocol (based on ISO 10993-5):
-
Eluate Preparation:
-
Prepare disc-shaped specimens of the cured composite material.
-
Sterilize the specimens (e.g., with ethylene oxide or UV irradiation).
-
Immerse the specimens in a cell culture medium (e.g., DMEM) at a surface area to volume ratio of 3 cm²/mL.
-
Incubate for 24 hours at 37°C to allow for the leaching of components into the medium.
-
Collect the eluate and sterile-filter it.
-
-
Cell Culture:
-
Seed a suitable cell line (e.g., human gingival fibroblasts or L929 mouse fibroblasts) in a 96-well plate and incubate until they reach a confluent monolayer.
-
-
Exposure:
-
Remove the old culture medium from the cells and replace it with different concentrations of the prepared eluate (e.g., 100%, 50%, 25%, 12.5%).
-
Include a negative control (fresh culture medium) and a positive control (e.g., a cytotoxic substance like phenol).
-
Incubate the cells with the eluates for 24 hours at 37°C.
-
-
MTT Assay:
-
After incubation, remove the eluates and add MTT solution to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control.
-
A reduction in cell viability below 70% is generally considered a cytotoxic effect according to ISO 10993-5.
-
Diagram of Biocompatibility Testing Workflow:
Caption: General workflow for in vitro cytotoxicity testing of dental materials.
Signaling Pathways and Mechanisms
While specific signaling pathways for TBPGE in a dental context are not established, the biocompatibility of resin monomers is often related to their ability to induce oxidative stress and inflammatory responses in oral tissues. Unreacted monomers can leach from the composite and interact with cells, potentially leading to cytotoxicity.
Potential Cellular Response to Leached Monomers:
References
- 1. indiamart.com [indiamart.com]
- 2. echemi.com [echemi.com]
- 3. P-TERT-BUTYLPHENYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. p-tert-Butylphenyl glycidyl ether | C13H18O2 | CID 18360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D-693 Epoxy Reactive Diluent p-tert-Butylphenyl glycidyl ether [epoxy-c.com]
- 7. fishersci.com [fishersci.com]
- 8. p-tert-Butylphenyl glycidyl ether - Hazardous Agents | Haz-Map [haz-map.com]
- 9. Academy of Dental Materials guidance—Resin composites: Part I—Mechanical properties | Pocket Dentistry [pocketdentistry.com]
- 10. Comparing the mechanical properties of pressed, milled, and 3D-printed resins for occlusal devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Postcuring Temperature on the Mechanical Properties and Biocompatibility of Three-Dimensional Printed Dental Resin Material [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis and Evaluation of Chemical-Resistant Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of chemical-resistant materials, with a focus on high-performance polymers such as Polyetheretherketone (PEEK) and Polytetrafluoroethylene (PTFE). These materials are of significant interest in research, scientific, and drug development applications where resistance to harsh chemical environments is paramount.
Introduction to Chemical-Resistant Polymers
High-performance polymers are essential in applications where materials are exposed to corrosive chemicals, organic solvents, and extreme temperatures. Their unique molecular structures impart exceptional chemical inertness, making them suitable for a wide range of demanding applications, from laboratory equipment and chemical processing hardware to medical implants and drug delivery systems.[1][2] This document will focus on two exemplary materials: PEEK, a high-performance thermoplastic known for its mechanical strength and broad chemical resistance, and PTFE, a fluoropolymer renowned for its exceptional chemical inertness.[2][3]
Data Presentation: Chemical Resistance of PEEK and PTFE
The following tables summarize the quantitative effects of various chemical agents on the properties of PEEK and PTFE. The data is compiled from various sources and is intended to provide a comparative overview. It is crucial to note that the chemical resistance of a polymer can be influenced by factors such as temperature, concentration of the chemical, exposure duration, and mechanical stress.[4][5]
Table 1: Quantitative Chemical Resistance of PEEK
| Chemical Reagent | Exposure Time (days) | Temperature (°C) | Weight Change (%) | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| Sulfuric Acid (30%) | 42 | 80 | < 2 | > 90 | > 90 |
| Hydrochloric Acid (37%) | 30 | 23 | No Effect | > 73 | Not Specified |
| Nitric Acid (30%) | Not Specified | Not Specified | Swelling | Not Specified | Not Specified |
| Sodium Hydroxide (50%) | Not Specified | Not Specified | No Effect | Not Specified | Not Specified |
| Methanol | 30 | 23 | Not Specified | 95 | 97 |
| Acetone | Not Specified | Not Specified | No Effect | Not Specified | Not Specified |
| Toluene | Not Specified | Not Specified | No Effect | Not Specified | Not Specified |
| Methylene Chloride | Not Specified | Not Specified | Swelling | Not Specified | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Not Specified | Swelling | Not Specified | Not Specified |
| Tetrahydrofuran (THF) | Not Specified | Not Specified | Swelling | Not Specified | Not Specified |
Table 2: Qualitative and Semi-Quantitative Chemical Resistance of PTFE
| Chemical Reagent | Temperature (°C) | General Resistance | Observations |
| Concentrated Sulfuric Acid | 23 | Excellent | No effect |
| Concentrated Nitric Acid | 23 | Excellent | No effect |
| Concentrated Hydrochloric Acid | 23 | Excellent | No effect |
| Sodium Hydroxide (50%) | 23 | Excellent | No effect |
| Acetone | 23 | Excellent | No effect |
| Methanol | 23 | Excellent | No effect |
| Toluene | 23 | Excellent | No effect |
| Molten Alkali Metals (e.g., Sodium) | >150 | Poor | Chemical attack |
| Fluorinating Agents (e.g., Chlorine Trifluoride) | High | Poor | Chemical attack |
Note: Quantitative data for PTFE is often reported as "no change" or "excellent resistance" due to its exceptional inertness to a wide range of chemicals.[2][6] Minor dimensional changes may occur with some halogenated solvents due to physical absorption, which is a reversible process.[7]
Experimental Protocols
Synthesis of Chemical-Resistant Polymers
This protocol describes the laboratory-scale synthesis of PEEK through a nucleophilic aromatic substitution reaction between 4,4'-difluorobenzophenone and the disodium salt of hydroquinone.[7][8]
Materials:
-
4,4'-difluorobenzophenone
-
Hydroquinone
-
Anhydrous potassium carbonate (K₂CO₃)
-
Diphenyl sulfone (solvent)
-
Nitrogen gas (inert atmosphere)
-
Acetone
-
Deionized water
-
Isopropanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Thermocouple
-
Heating mantle
-
Nitrogen inlet/outlet
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet, add 4,4'-difluorobenzophenone, hydroquinone, and a slight excess of anhydrous potassium carbonate.
-
Solvent Addition: Add diphenyl sulfone to the flask to act as a high-boiling-point solvent.
-
Inert Atmosphere: Purge the flask with nitrogen gas for at least 30 minutes to create an inert atmosphere. Maintain a gentle flow of nitrogen throughout the reaction.
-
Heating and Polymerization:
-
Begin stirring the mixture and gradually heat the flask using a heating mantle.
-
Raise the temperature to approximately 180-200°C and hold for 1-2 hours to allow for the in-situ formation of the hydroquinone disodium salt.
-
Gradually increase the temperature to around 320°C to initiate the polymerization reaction.
-
Maintain the reaction at this temperature for 3-4 hours with continuous stirring. The mixture will become increasingly viscous as the polymer forms.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the flask to room temperature. The PEEK polymer will solidify.
-
Break up the solid polymer and transfer it to a beaker.
-
Wash the polymer multiple times with acetone to remove the diphenyl sulfone solvent.
-
Subsequently, wash the polymer with hot deionized water to remove the potassium fluoride salt and any remaining potassium carbonate.
-
Finally, wash the polymer with isopropanol.
-
-
Drying:
-
Collect the purified PEEK polymer by vacuum filtration using a Buchner funnel.
-
Dry the polymer in a vacuum oven at 120-150°C for at least 12 hours or until a constant weight is achieved.
-
This protocol outlines the general procedure for the suspension polymerization of tetrafluoroethylene (TFE) to produce granular PTFE.[9][10][11] Caution: TFE is a flammable and potentially explosive gas and should be handled with extreme care by trained personnel in a properly equipped facility.
Materials:
-
Tetrafluoroethylene (TFE) monomer
-
Deionized water
-
Ammonium persulfate (initiator)
-
Succinic acid (optional, to reduce adhesions)
-
Dispersing agent (e.g., a non-telogenic carboxylic acid)
Equipment:
-
High-pressure autoclave reactor with a stirrer
-
Temperature and pressure control systems
-
TFE gas inlet
-
Vacuum pump
-
Filtration system
-
Drying oven
Procedure:
-
Reactor Preparation:
-
Charge the autoclave with deionized water.
-
Add the initiator (ammonium persulfate) and any optional additives like succinic acid and a dispersing agent.
-
-
Purging: Evacuate the autoclave to remove air and any oxygen, which can inhibit the polymerization.
-
Pressurization and Heating:
-
Pressurize the autoclave with TFE monomer to the desired reaction pressure (e.g., 10-40 atm).
-
Heat the reactor to the desired polymerization temperature (e.g., 60-80°C) while stirring vigorously.
-
-
Polymerization:
-
The polymerization will initiate, indicated by a drop in pressure.
-
Continuously feed TFE into the reactor to maintain a constant pressure.
-
Continue the reaction for several hours until the desired conversion is achieved. The PTFE will precipitate as a granular solid.
-
-
Termination and Isolation:
-
Stop the TFE feed and cool the reactor.
-
Vent any unreacted TFE monomer safely.
-
Discharge the aqueous slurry of PTFE from the reactor.
-
-
Washing and Drying:
-
Separate the granular PTFE from the water by filtration.
-
Wash the polymer thoroughly with deionized water to remove any residual initiator and other impurities.
-
Dry the PTFE powder in an oven at a temperature below its melting point (e.g., 150-200°C) until a constant weight is achieved.
-
Evaluation of Chemical Resistance
This protocol describes the procedure for evaluating the resistance of plastic materials to chemical reagents, adapted from the ASTM D543 standard.[5][8][12][13][14]
Materials and Equipment:
-
Test specimens of the polymer (e.g., PEEK, PTFE) of standardized dimensions (e.g., tensile bars according to ASTM D638).[1][15][16][17]
-
Chemical reagents to be tested.
-
Immersion containers with tight-fitting lids.
-
Analytical balance (accurate to 0.1 mg).
-
Micrometer or calipers.
-
Constant temperature bath or oven.
-
Universal Testing Machine (for mechanical property testing).
Procedure:
-
Specimen Preparation and Initial Measurements:
-
Prepare at least three test specimens for each chemical and exposure condition.
-
Condition the specimens as per the material specification.
-
Measure and record the initial weight of each specimen to the nearest 0.1 mg.
-
Measure and record the initial dimensions (length, width, thickness) of each specimen.
-
-
Immersion:
-
Place each specimen in a separate immersion container.
-
Add the chemical reagent to the container, ensuring the specimen is completely immersed.
-
Seal the container to prevent evaporation of the reagent.
-
-
Exposure:
-
Place the immersion containers in a constant temperature bath or oven set to the desired test temperature.
-
Expose the specimens for a predetermined period (e.g., 7 days, 30 days).
-
-
Post-Exposure Evaluation:
-
After the exposure period, carefully remove the specimens from the chemical reagent.
-
Rinse the specimens with a suitable solvent (one that does not affect the material) to remove the test reagent, and then wipe them dry.
-
Visually inspect the specimens for any changes in appearance, such as color change, swelling, cracking, or crazing, and record the observations.
-
Measure and record the final weight of each specimen.
-
Measure and record the final dimensions of each specimen.
-
-
Calculation of Property Changes:
-
Percent Weight Change: % Weight Change = [(Final Weight - Initial Weight) / Initial Weight] * 100
-
Percent Dimensional Change: % Dimensional Change = [(Final Dimension - Initial Dimension) / Initial Dimension] * 100
-
-
Mechanical Property Testing (Optional but Recommended):
-
Conduct tensile tests on the exposed specimens and a set of unexposed control specimens according to ASTM D638.[1][15][16][17]
-
Determine the tensile strength and elongation at break for both sets of specimens.
-
Percent Retention of Mechanical Properties: % Retention = (Property of Exposed Specimen / Property of Unexposed Specimen) * 100
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the synthesis pathways and experimental workflows described in this document.
Caption: Synthesis of PEEK via Nucleophilic Aromatic Substitution.
Caption: Synthesis of PTFE via Suspension Polymerization.
Caption: Experimental Workflow for Chemical Resistance Testing.
References
- 1. scribd.com [scribd.com]
- 2. labdepotinc.com [labdepotinc.com]
- 3. Understanding PEEK Chemical Compatibility | Learn More [atlasfibre.com]
- 4. store.astm.org [store.astm.org]
- 5. store.astm.org [store.astm.org]
- 6. ptfetubeshop.com [ptfetubeshop.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. cpmat.ru [cpmat.ru]
- 9. EP0152105B1 - Process for the suspension polymerization of tetrafluoroethylene - Google Patents [patents.google.com]
- 10. epo.org [epo.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. coirubber.com [coirubber.com]
- 14. infinitalab.com [infinitalab.com]
- 15. industrialphysics.com [industrialphysics.com]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene, thereby improving yield and purity.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the two main stages of the synthesis: the Williamson ether synthesis for the preparation of the intermediate, 2-tert-butyl-1-(allyloxy)benzene, and the subsequent epoxidation to yield the final product.
Step 1: Williamson Ether Synthesis of 2-tert-butyl-1-(allyloxy)benzene
Question 1: Why is the yield of my Williamson ether synthesis of 2-tert-butyl-1-(allyloxy)benzene consistently low?
Answer: Low yields in this step are often attributed to the steric hindrance caused by the bulky tert-butyl group on the 2-tert-butylphenol. This hindrance can impede the approach of the allyl halide to the phenoxide ion. Additionally, competing elimination reactions of the allyl halide can reduce the yield of the desired ether.[1][2]
To improve the yield, consider the following troubleshooting steps:
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. A strong base is required to deprotonate the phenol, but overly harsh conditions can promote side reactions. A common issue is the use of a base that is too strong in a protic solvent, which can lead to competing reactions.[3] The use of weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is often effective.[4]
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or a crown ether can significantly enhance the reaction rate and yield. The PTC facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the reaction with the allyl halide occurs.[5][6][7]
-
Reaction Temperature and Time: While higher temperatures can increase the reaction rate, they can also favor the undesired elimination side reaction. It is advisable to run the reaction at a moderate temperature (50-80°C) and monitor its progress by thin-layer chromatography (TLC) to determine the optimal reaction time, which can range from 1 to 8 hours.[4]
Question 2: I am observing significant amounts of an alkene byproduct. What is causing this and how can I minimize it?
Answer: The formation of an alkene byproduct, in this case, likely propene, is a result of an E2 elimination reaction competing with the desired SN2 substitution. This is more prevalent with secondary and tertiary alkyl halides, but can also occur with primary halides like allyl bromide under strongly basic conditions and at elevated temperatures.[2][3]
To minimize the elimination byproduct:
-
Use a Milder Base: Strong, bulky bases are more likely to act as a base for elimination rather than facilitating the nucleophilic attack of the phenoxide. Switching to a less sterically hindered and milder base like potassium carbonate can favor the SN2 pathway.
-
Control the Temperature: As mentioned, lower the reaction temperature to disfavor the elimination reaction, which typically has a higher activation energy than the substitution reaction.
-
Choice of Alkyl Halide: While allyl bromide is standard, ensure it is of high purity and free from isomeric impurities that might be more prone to elimination.
Step 2: Epoxidation of 2-tert-butyl-1-(allyloxy)benzene
Question 3: My epoxidation reaction with m-CPBA is incomplete or slow. How can I drive it to completion?
Answer: Incomplete epoxidation can result from insufficient oxidant, suboptimal temperature, or deactivation of the m-CPBA.
-
Stoichiometry of m-CPBA: Ensure that at least one full equivalent of m-CPBA is used. It is common practice to use a slight excess (1.1-1.2 equivalents) to ensure the reaction goes to completion.
-
Reaction Temperature: The epoxidation is typically carried out at low temperatures (0°C to room temperature) to minimize side reactions.[8] However, if the reaction is sluggish, allowing it to slowly warm to room temperature and stirring for an extended period (monitoring by TLC) can help.
-
Purity of m-CPBA: m-CPBA can degrade over time. Use fresh or properly stored m-CPBA for optimal reactivity.
Question 4: I am seeing byproducts that suggest the epoxide ring has opened. How can I prevent this?
Answer: The opening of the epoxide ring is a common side reaction, especially under acidic conditions. The byproduct of the m-CPBA epoxidation is m-chlorobenzoic acid, which can catalyze this ring-opening.[9]
To prevent epoxide ring-opening:
-
Buffered Conditions: Perform the reaction in a buffered solvent system. A common method is to add a mild base, such as sodium bicarbonate (NaHCO₃), to the reaction mixture to neutralize the acidic byproduct as it forms.
-
Aprotic Solvent: Use a non-aqueous, aprotic solvent like dichloromethane (DCM) or chloroform.[9]
-
Work-up Procedure: During the work-up, wash the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate solution) to remove any remaining acid before concentrating the product.
Question 5: How can I effectively purify the final product, this compound?
Answer: Purification can be challenging due to the presence of unreacted starting materials and byproducts.
-
Removal of m-Chlorobenzoic Acid: The primary byproduct, m-chlorobenzoic acid, can be removed by washing the organic phase with a basic aqueous solution as described above.
-
Chromatography: Column chromatography on silica gel is a highly effective method for separating the desired epoxide from the starting allyl ether and any other non-polar byproducts. A solvent system of ethyl acetate and hexanes is typically used.
-
Distillation: If the product is thermally stable, vacuum distillation can be an alternative for purification on a larger scale.[10]
Data Presentation
The following tables summarize optimized reaction conditions for the two key steps in the synthesis of this compound, based on established methodologies for similar compounds.
Table 1: Optimized Conditions for Williamson Ether Synthesis of 2-tert-butyl-1-(allyloxy)benzene
| Parameter | Recommended Condition | Expected Yield | Reference |
| Base | K₂CO₃ (2 equivalents) | 75-90% | [4] |
| Solvent | Acetonitrile or DMF | [4] | |
| Alkyl Halide | Allyl bromide (1.1 equivalents) | ||
| Catalyst | Tetrabutylammonium bromide (TBAB) (0.1 equivalents) | [5][6] | |
| Temperature | 60-80°C | [4] | |
| Reaction Time | 4-8 hours (monitor by TLC) | [4] |
Table 2: Optimized Conditions for Epoxidation of 2-tert-butyl-1-(allyloxy)benzene
| Parameter | Recommended Condition | Expected Yield | Reference |
| Oxidizing Agent | m-CPBA (1.2 equivalents) | 80-95% | [9] |
| Solvent | Dichloromethane (DCM) | [8] | |
| Additive | Sodium bicarbonate (2 equivalents) | ||
| Temperature | 0°C to room temperature | [8] | |
| Reaction Time | 2-6 hours (monitor by TLC) |
Experimental Protocols
Protocol 1: Synthesis of 2-tert-butyl-1-(allyloxy)benzene
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-tert-butylphenol (1 equivalent), potassium carbonate (2 equivalents), and tetrabutylammonium bromide (0.1 equivalents).
-
Add anhydrous acetonitrile or DMF as the solvent.
-
Slowly add allyl bromide (1.1 equivalents) to the stirring suspension.
-
Heat the reaction mixture to 60-80°C and maintain for 4-8 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-tert-butyl-1-(allyloxy)benzene.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of this compound
-
Dissolve 2-tert-butyl-1-(allyloxy)benzene (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add powdered sodium bicarbonate (2 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add m-CPBA (1.2 equivalents) portion-wise, ensuring the temperature remains below 5°C.
-
Allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature. Continue stirring for 2-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis pathway.
References
- 1. EP1151986B1 - Method for removing tert-butyl groups from tert-butyl phenol compounds - Google Patents [patents.google.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
preventing premature polymerization of glycidyl ethers during storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for preventing the premature polymerization of glycidyl ethers during storage. Below you will find a troubleshooting guide, frequently asked questions (FAQs), and experimental protocols to ensure the stability and reliability of your materials.
Troubleshooting Guide: Unwanted Polymerization
Have you encountered premature polymerization of your glycidyl ether? Follow this guide to diagnose and resolve the issue.
Problem: The viscosity of the glycidyl ether has significantly increased, or it has partially or fully solidified in the container.
Initial Assessment:
-
Visual Inspection: Is the material cloudy, hazy, or are there visible solid particles?
-
Viscosity Check: Is the material significantly more viscous than expected?
-
Storage Conditions Review: Was the material stored according to the recommendations (cool, dark, inert atmosphere)?
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Improper Storage Temperature | Store glycidyl ethers in a cool, dark place, typically between 2-8°C. Avoid exposure to heat sources. |
| Exposure to Light | Store in opaque or amber-colored containers to prevent photo-initiated polymerization. |
| Contamination | Ensure containers are clean and free of contaminants such as acids, bases, oxidizing agents, or metals, which can catalyze polymerization. Use clean, dedicated equipment for handling. |
| Presence of Oxygen/Peroxides | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides, which can initiate polymerization. For materials prone to peroxide formation (e.g., Allyl Glycidyl Ether), periodically test for peroxides. |
| Inhibitor Depletion | If the glycidyl ether was supplied with an inhibitor, it may have been consumed over time. Consider adding a suitable inhibitor at an appropriate concentration after consulting with the manufacturer. |
Logical Flow for Troubleshooting
Technical Support Center: Modifications of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental modifications of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound?
A1: The primary reactive site is the epoxide (oxirane) ring, which is susceptible to ring-opening reactions with a variety of nucleophiles. The two carbons of the epoxide are the main electrophilic centers. Secondary reactions can potentially involve the aromatic ring or the tert-butyl group, particularly under harsh acidic conditions.
Q2: What are the expected products of the epoxide ring-opening reaction?
A2: The ring-opening of the 2,3-epoxypropoxy group with a nucleophile (Nu-H) will result in the formation of a 1-(tert-butyl)-2-(3-(nucleophile)-2-hydroxypropoxy)benzene derivative. The regioselectivity of the attack (at C2' or C3' of the epoxypropoxy side chain) depends on the reaction conditions.
Q3: How do reaction conditions (acidic vs. basic) affect the outcome of the ring-opening reaction?
A3: Reaction conditions are critical in determining the regioselectivity of the nucleophilic attack on the epoxide ring.
-
Basic or Neutral Conditions: The nucleophile will attack the less sterically hindered carbon of the epoxide (the terminal C3' carbon) in an SN2-like manner.[1][2]
-
Acidic Conditions: The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon (the C2' carbon), which can better stabilize a partial positive charge. This proceeds via a mechanism with significant SN1 character.[2][3]
Troubleshooting Guides for Side Reactions
This section provides guidance on identifying and mitigating common side reactions.
Side Reaction 1: Hydrolysis to Diol
Q: I am observing a significant amount of a more polar byproduct, which I suspect is the diol from hydrolysis of the epoxide. How can I confirm this and prevent it?
A: Identification: The hydrolysis of the epoxide ring results in the formation of 1-(tert-butyl)-2-(2,3-dihydroxypropoxy)benzene. This diol is significantly more polar than the starting material and the desired product. It can be identified by:
-
TLC: The diol will have a much lower Rf value.
-
HPLC: An earlier retention time on a reverse-phase column.[1]
-
NMR: The appearance of two additional -OH signals and characteristic shifts in the signals of the propyl chain protons.
Prevention: This side reaction is caused by the presence of water in the reaction mixture. To minimize hydrolysis:
-
Use anhydrous solvents: Ensure all solvents are rigorously dried before use.
-
Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
Dry reagents: Ensure all starting materials, including the nucleophile and any additives, are anhydrous.
Side Reaction 2: Polymerization
Q: My reaction mixture has become viscous or has formed a solid, and the desired product yield is low. What could be the cause?
A: Identification: Uncontrolled polymerization of the glycidyl ether can lead to a significant increase in viscosity or the formation of an insoluble polymer. This is often initiated by certain catalysts or impurities and can be exothermic.
Prevention:
-
Control of stoichiometry: Use a controlled amount of initiator or catalyst.
-
Temperature control: Polymerization can be highly exothermic. Maintain a constant and controlled temperature throughout the reaction. Lower temperatures generally reduce the rate of polymerization.
-
Monomer concentration: In some cases, running the reaction at a lower concentration can disfavor polymerization.
-
Choice of catalyst: Strong Lewis acids can be potent initiators for cationic ring-opening polymerization. Consider using a milder catalyst or basic conditions if polymerization is an issue.
Side Reaction 3: De-tert-butylation
Q: I am seeing byproducts that suggest the loss of the tert-butyl group from the aromatic ring. Under what conditions does this occur and how can I avoid it?
A: Identification: The loss of the tert-butyl group results in the formation of 2-(2,3-epoxypropoxy)phenol or its subsequent reaction products. This can be detected by:
-
NMR: Disappearance of the characteristic singlet for the tert-butyl group around 1.3 ppm.
-
Mass Spectrometry: Observation of a molecular ion corresponding to the loss of 56 mass units (C4H8).
Prevention: De-tert-butylation is typically promoted by strong acidic conditions, where the aromatic ring is protonated, leading to the elimination of isobutylene.
-
Avoid strong acids: If possible, perform the reaction under neutral or basic conditions.
-
Use milder acidic catalysts: If acidic conditions are necessary, use a milder Lewis acid or a weaker protic acid.
-
Control temperature: Higher temperatures can promote the elimination of the tert-butyl group.
Side Reaction 4: Reaction at the Aromatic Ring
Q: Are there any concerns about side reactions involving the aromatic ring itself?
A: While the epoxide is the most reactive site, under certain conditions, the electron-rich aromatic ring can undergo electrophilic substitution. This is a greater concern if your reaction involves strong electrophiles. The directing effects of the ether and tert-butyl groups will influence the position of substitution. To avoid this, ensure your reaction conditions are free of strong electrophilic species unless aromatic substitution is the desired outcome.
Data Presentation
The following tables summarize expected outcomes and conditions for minimizing side reactions based on general principles of epoxide chemistry and data from analogous aryl glycidyl ether systems.
Table 1: Regioselectivity of Nucleophilic Attack
| Reaction Condition | Primary Site of Attack | Mechanism | Key Considerations |
| Basic (e.g., NaH, KOtBu) | C3' (less substituted) | SN2 | Use of strong, non-protic bases and anhydrous conditions is crucial. |
| Neutral (e.g., R-NH2, R-SH) | C3' (less substituted) | SN2 | Reaction rates can be slower; may require heating. |
| Acidic (e.g., H2SO4, Lewis Acids) | C2' (more substituted) | SN1-like | Risk of de-tert-butylation and polymerization. Use catalytic amounts of acid. |
Table 2: Troubleshooting Summary for Common Side Reactions
| Side Reaction | Likely Cause | Preventative Measures |
| Diol Formation | Presence of water | Use anhydrous solvents and reagents; run under an inert atmosphere. |
| Polymerization | Strong Lewis acid catalysis, high temperature | Use milder catalysts, control temperature, consider lower concentrations. |
| De-tert-butylation | Strong acidic conditions | Use neutral or basic conditions; if acid is required, use a milder one at low temperature. |
Experimental Protocols
The following are generalized experimental protocols for the reaction of this compound with common nucleophiles, designed to minimize side reactions.
Protocol 1: Reaction with an Amine Nucleophile under Neutral Conditions
This protocol is analogous to those used in the synthesis of beta-blockers.[2][4]
-
Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in a suitable solvent (e.g., isopropanol or toluene).
-
Addition of Nucleophile: Add the amine nucleophile (1.5 - 3.0 eq). Using an excess of the amine can help to minimize the formation of undesired byproducts from secondary reactions.[2][4]
-
Reaction: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the excess amine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with a Thiol Nucleophile under Basic Conditions
-
Reagents and Setup: To a solution of the thiol (1.1 eq) in a polar aprotic solvent like DMF or THF under a nitrogen atmosphere, add a base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Thiolate Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Addition of Epoxide: Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by column chromatography.
Visualizations
The following diagrams illustrate the key reaction pathways and troubleshooting logic.
References
Technical Support Center: Purification of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene
Welcome to the technical support center for the purification of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you with your purification experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Purification | Incomplete reaction: Starting materials (2-tert-butylphenol, epichlorohydrin) remain. | - Monitor the reaction progress using TLC or GC to ensure completion. - Consider adjusting reaction time, temperature, or stoichiometry. |
| Presence of by-products: Oligomers or hydrolysis products (diols) may be present.[1] | - For oligomers, consider optimizing the reaction conditions to minimize their formation. - To remove diols, a wash with water or brine during workup can be effective. Column chromatography is also recommended. | |
| Ineffective purification method: The chosen method may not be suitable for the specific impurities. | - If using distillation, ensure the vacuum is adequate and the column has sufficient theoretical plates. - For column chromatography, optimize the solvent system and stationary phase. | |
| Product Degradation During Distillation | High temperature: The epoxide ring is susceptible to opening at elevated temperatures. | - Use vacuum distillation to lower the boiling point. A pressure of 400 Pa has been reported for a similar compound.[2] - Ensure the heating mantle temperature is not excessively high. |
| Acidic or basic residues: Traces of acid or base from the synthesis can catalyze epoxide ring-opening.[3][4] | - Neutralize the crude product before distillation. A wash with dilute sodium bicarbonate solution followed by water is recommended. | |
| Difficulty in Separating Product from Starting Material (2-tert-butylphenol) by Chromatography | Similar polarity: The product and 2-tert-butylphenol may have close Rf values. | - Adjust the polarity of the eluent. A gradient elution might be necessary. - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product appears as an oil but is expected to be a solid | Presence of impurities: Even small amounts of impurities can prevent crystallization. | - Re-purify the product using an alternative method (e.g., chromatography if distillation was used). - Attempt trituration with a non-polar solvent like hexane to induce crystallization. |
| Low Yield After Purification | Product loss during workup: The product may be partially soluble in the aqueous phase. | - Minimize the volume of aqueous washes. - Back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Adsorption on silica gel: The epoxide group can interact strongly with silica gel, leading to loss on the column. | - Deactivate the silica gel by adding a small amount of triethylamine to the eluent (e.g., 0.1-1%). - Consider using a less acidic stationary phase like neutral alumina. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities include unreacted starting materials such as 2-tert-butylphenol and epichlorohydrin, residual catalysts (e.g., NaOH), and by-products like oligomers and diols formed from the hydrolysis of the epoxide ring.[1]
Q2: What is the recommended method for purifying this compound?
A2: The two most common and effective methods are vacuum distillation and column chromatography. The choice depends on the scale of the reaction and the nature of the impurities. For larger scales, vacuum distillation is often preferred. A similar compound has been purified by vacuum distillation at 156-157°C and 400 Pa.[2]
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization can be a viable method if the crude product is a solid and a suitable solvent system can be found. However, this compound is often isolated as an oil, making recrystallization challenging without first obtaining a solid.
Q4: How can I monitor the purity of the fractions during purification?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purity of fractions from column chromatography. For distillation, gas chromatography (GC) is a more quantitative method to assess the purity of the collected fractions.
Q5: The epoxide ring is sensitive. What precautions should I take during purification?
A5: Avoid acidic and strongly basic conditions, as these can promote the opening of the epoxide ring.[3][4] When performing column chromatography, it is advisable to use a neutral stationary phase or add a small amount of a neutralizer like triethylamine to the eluent. During distillation, use the lowest possible temperature by applying a high vacuum.
Q6: What are typical conditions for column chromatography?
A6: A good starting point for column chromatography is using silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the eluent. The exact ratio will need to be determined by TLC, but a gradient starting from a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity is a common strategy.
Experimental Protocols
Vacuum Distillation
This protocol is a general guideline and may require optimization.
Objective: To purify this compound by separating it from less volatile and non-volatile impurities.
Methodology:
-
Preparation: Ensure the crude product is free of water and has been neutralized to remove any acidic or basic residues.
-
Apparatus Setup: Assemble a distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a fractionating column (a short Vigreux column is often sufficient). Ensure all glass joints are properly sealed with vacuum grease.
-
Distillation:
-
Place the crude oil in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently once the desired vacuum is reached (e.g., aiming for a pressure around 400 Pa as a starting point).[2]
-
Collect any low-boiling impurities as the forerun.
-
Collect the main fraction at a stable head temperature. For a similar compound, the boiling point was reported to be 156-157°C at 400 Pa.[2]
-
Monitor the purity of the collected fractions using GC or TLC.
-
-
Shutdown: Once the distillation is complete, allow the apparatus to cool before slowly releasing the vacuum.
Column Chromatography
Objective: To purify this compound by separating it from impurities based on their polarity.
Methodology:
-
Solvent System Selection: Using TLC, determine a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the product an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the chromatography column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the eluent to wash out more polar impurities after the product has been collected.
-
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity issues.
References
Technical Support Center: Viscosity Control in Epoxy Formulations with Reactive Diluents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epoxy formulations containing reactive diluents.
Troubleshooting Guide
Issue: My epoxy formulation is too viscous, even after adding a reactive diluent.
Possible Causes and Solutions:
-
Incorrect Diluent Choice: The effectiveness of a reactive diluent depends on its chemical structure and functionality.[1] Monofunctional diluents generally provide a sharper reduction in viscosity compared to difunctional or multifunctional ones.[2] However, they can also have a greater impact on the final properties of the cured epoxy.
-
Recommendation: Review the technical data sheet for your reactive diluent. Consider using a monofunctional glycidyl ether for maximum viscosity reduction, but be mindful of potential trade-offs in performance.[2]
-
-
Insufficient Diluent Concentration: The reduction in viscosity is directly related to the concentration of the reactive diluent.
-
Recommendation: Gradually increase the diluent concentration in small increments (e.g., 1-2 wt%) and measure the viscosity at each step. Be aware that higher concentrations can negatively affect mechanical properties and chemical resistance.[3] A concentration of 5 to 10 parts per hundred is often a good starting point for a significant viscosity reduction without substantial degradation of properties.[2]
-
-
Low Ambient Temperature: The viscosity of epoxy resins is highly dependent on temperature.[4] Lower temperatures will significantly increase viscosity.
-
Recommendation: Warm the epoxy resin and reactive diluent separately to a slightly elevated temperature (e.g., 30-40°C) before mixing. Ensure all components are at a consistent and appropriate temperature during mixing and application.
-
-
Crystallization of the Epoxy Resin: Some liquid epoxy resins can crystallize over time, especially at lower temperatures, leading to a significant increase in viscosity. The addition of reactive diluents can sometimes increase the propensity for crystallization.[5]
-
Recommendation: Gently heat the crystallized epoxy resin to 50-60°C and mix until it becomes clear and homogenous. Allow it to cool to the desired processing temperature before adding the curing agent and other components.
-
Issue: The cured epoxy is too brittle after adding a reactive diluent.
Possible Causes and Solutions:
-
High Concentration of Monofunctional Diluent: Monofunctional reactive diluents can reduce the crosslink density of the cured epoxy, leading to increased brittleness.[2]
-
Recommendation: Reduce the concentration of the monofunctional diluent or replace a portion of it with a difunctional or multifunctional reactive diluent. Difunctional diluents can sometimes improve properties.[2]
-
-
Incomplete Curing: The addition of a reactive diluent can sometimes alter the stoichiometry of the resin-hardener system or affect the curing kinetics.
-
Recommendation: Ensure the curing schedule (time and temperature) is appropriate for the modified formulation. A post-cure at an elevated temperature may be necessary to achieve full crosslinking and optimal properties.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a reactive diluent in an epoxy formulation?
A1: The primary function of a reactive diluent is to reduce the viscosity of the epoxy resin system.[2][3] This makes the formulation easier to handle, mix, and apply, and improves the wetting of substrates and fillers.[2]
Q2: What is the difference between a reactive and a non-reactive diluent?
A2: Reactive diluents have functional groups (typically epoxy groups) that participate in the curing reaction, becoming a permanent part of the cross-linked polymer network.[3][6][7] Non-reactive diluents do not chemically react with the epoxy system and can plasticize the cured polymer or evaporate over time, potentially leading to a decline in performance.[7][8]
Q3: How do reactive diluents affect the properties of the cured epoxy?
A3: The addition of reactive diluents can influence several properties of the cured epoxy:
-
Mechanical Properties: Generally, they can decrease tensile strength and modulus while increasing flexibility and impact resistance.[2][9][10]
-
Thermal Properties: They can lower the glass transition temperature (Tg) and heat resistance.[2]
-
Chemical Resistance: Higher concentrations of reactive diluents can reduce chemical resistance.[3]
Q4: What are the common types of reactive diluents?
A4: Reactive diluents are often categorized by their functionality (number of reactive groups):
-
Monofunctional: Contain one epoxy group (e.g., Butyl glycidyl ether, C12-C14 alkyl glycidyl ether).[2][7]
-
Difunctional: Contain two epoxy groups (e.g., 1,4-Butanediol diglycidyl ether).[2]
-
Multifunctional: Contain more than two epoxy groups (e.g., Trimethylolpropane triglycidyl ether).[11]
They can also be classified by their chemical structure as aliphatic, aromatic, or cycloaliphatic.[1]
Q5: Can I use any reactive diluent with any epoxy resin?
A5: While many reactive diluents are compatible with standard epoxy resins like those based on Bisphenol A diglycidyl ether (DGEBA), it is crucial to consider the specific chemistry of your system. The choice of diluent can affect curing kinetics, especially with different types of curing agents (e.g., amines, anhydrides).[12] Always consult the technical data sheets for both the resin and the diluent, and it is recommended to perform a small-scale compatibility and curing test.
Data Presentation
Table 1: Effect of Reactive Diluent Concentration on Viscosity of DGEBA Epoxy Resin
| Reactive Diluent | Concentration (wt%) | Viscosity Reduction Factor | Glass Transition Temperature (°C) |
| Bio-based Monofunctional Epoxy | 5 - 20 | Up to 10x | > 90 |
Data synthesized from a study on bio-based reactive diluents, indicating a significant viscosity reduction while maintaining a relatively high Tg.[13][14][15]
Table 2: Viscosity of Common Commercial Reactive Diluents at 25°C
| Reactive Diluent | Abbreviation | Viscosity (mPa·s) |
| 1,4-Butanediol diglycidyl ether | BDGE | 7.9 |
| C12-C14 Alkyl mono-glycidyl ether | C12-C14 MGE | 7.7 |
| Cresyl mono-glycidyl ether | CMGE | 81 |
This table provides a comparison of the inherent viscosity of different commercially available reactive diluents.[15]
Experimental Protocols
Protocol 1: Viscosity Measurement of Epoxy Formulations
Objective: To determine the viscosity of an epoxy formulation containing a reactive diluent using a rotational viscometer.
Materials and Equipment:
-
Epoxy resin
-
Reactive diluent
-
Curing agent
-
Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles[16][17]
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Temperature-controlled water bath or chamber
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Disposable mixing cups and stirring rods
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Top-pan balance (accurate to 0.01 g)
-
Timer
Procedure:
-
Temperature Conditioning: Place the epoxy resin, reactive diluent, and curing agent in a temperature-controlled environment (e.g., 25 ± 1°C) for at least 24 hours to ensure thermal equilibrium.[16][18]
-
Sample Preparation:
-
Weigh the desired amount of epoxy resin into a clean, dry mixing cup.
-
Add the specified amount of reactive diluent to the epoxy resin.
-
Mix thoroughly for 2-3 minutes with a stirring rod, ensuring a homogenous mixture.
-
-
Viscometer Setup:
-
Set up the viscometer according to the manufacturer's instructions.[16]
-
Select a spindle and rotational speed appropriate for the expected viscosity range.
-
-
Viscosity Measurement:
-
Immerse the spindle into the center of the resin-diluent mixture to the marked level.
-
Allow the spindle to rotate for a specified period (e.g., 1 minute) to achieve a stable reading.
-
Record the viscosity reading from the instrument display.
-
-
Addition of Curing Agent and Measurement of Mixed System:
-
Add the stoichiometric amount of curing agent to the resin-diluent mixture.
-
Start a timer immediately upon adding the curing agent.[18]
-
Mix thoroughly for 1-2 minutes.
-
Immediately measure the initial viscosity of the mixed system following step 4.
-
Continue to measure the viscosity at regular intervals (e.g., every 5-10 minutes) to monitor the change in viscosity over time as the curing reaction proceeds.
-
Protocol 2: Determination of Gel Time
Objective: To determine the gel time of an epoxy formulation, which is an indicator of its working life.
Materials and Equipment:
-
Epoxy formulation (resin, diluent, curing agent)
-
Small, unwaxed paper or aluminum cups[18]
-
Wooden tongue depressors or glass rods[18]
-
Stopwatch[18]
-
Temperature-controlled environment
Procedure:
-
Component Conditioning: Ensure all components are at a stable, specified temperature (e.g., 25 ± 1°C).[18]
-
Mixing:
-
Probing:
-
Periodically (e.g., every 30-60 seconds), gently probe the center of the mixture with a clean wooden stick or glass rod.[18]
-
-
Gel Point Determination: The gel time is the point at which the mixture transitions from a liquid to a soft, stringy, or gelatinous state.[18] This is often characterized by the ability to lift the probing tool and have fine "strings" of epoxy follow. Record the time at which this occurs.
Visualizations
Caption: Workflow for optimizing epoxy viscosity using reactive diluents.
Caption: Logic diagram for troubleshooting high viscosity in epoxy formulations.
References
- 1. Reduce the viscosity of your epoxy formulations without adding VOCs | Comindex [comindex.es]
- 2. specialchem.com [specialchem.com]
- 3. Epoxy Reactive Diluent Manufacturers [pvccopolymer.com]
- 4. Finding the Perfect Flow: Mastering Epoxy Viscosity - INCURE INC. [incurelab.com]
- 5. pcimag.com [pcimag.com]
- 6. bansaltrading.com [bansaltrading.com]
- 7. nbinno.com [nbinno.com]
- 8. Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
- 9. The effect of reactive diluent on mechanical properties and microstructure of epoxy resins | Semantic Scholar [semanticscholar.org]
- 10. Effect of Diluents on Mechanical Characteristics of Epoxy Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epoxy Resin Reactive Diluents - Viscosity & Performance - ZXCHEM UAE [zxchemuae.com]
- 12. Epoxy - Wikipedia [en.wikipedia.org]
- 13. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01039B [pubs.rsc.org]
- 16. ftp.dot.state.tx.us [ftp.dot.state.tx.us]
- 17. dot.ca.gov [dot.ca.gov]
- 18. dot.ca.gov [dot.ca.gov]
Technical Support Center: 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene-Based Resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of air bubble formation in 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene-based resins.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Q1: I am seeing a lot of bubbles in my resin immediately after mixing the components. What is causing this and how can I prevent it?
A1: The primary cause of bubbles at this stage is air entrapment during the mixing process.[1] Vigorous or improper mixing can introduce a significant amount of air.[2] To prevent this, we recommend the following:
-
Slow and Deliberate Mixing: Stir the resin and hardener components together slowly and deliberately.[3] Avoid a whipping motion.
-
Optimal Temperature: Working with the resin at a slightly elevated temperature can reduce its viscosity, allowing air to escape more easily.[2] A temperature range of 22-25°C (72-77°F) is often recommended for epoxy resins.[2] Placing the resin components in a warm water bath (35-40°C) for about 10 minutes before mixing can be effective.[4][5]
-
Allow Resin to Rest: After mixing, let the resin sit for 5-15 minutes. This allows many of the bubbles to naturally rise to the surface and pop before you proceed with your application.
Q2: I've followed the proper mixing technique, but I still see small bubbles throughout the resin. How can I remove these before curing?
A2: For persistent micro-bubbles, more active degassing methods are required. The two most effective methods are vacuum degassing and centrifugation.
-
Vacuum Degassing: This is a highly effective method for removing trapped air.[1] Place your mixed resin in a container that is at least five times the volume of the resin to allow for expansion.[5] Apply a vacuum of at least 29 inches of Hg.[5] The resin will appear to "boil" as the air escapes. Continue the vacuum until the bubbling subsides.
-
Centrifugation: This method is particularly useful for smaller batches, especially those in syringes.[4] For unfilled resins, centrifuging at 1,000-3,000 RPM for 3 minutes is typically effective.[6] For filled resins, a lower speed of around 1,000 RPM for 3 minutes is recommended to prevent separation of the filler.[4][5]
Q3: Bubbles are appearing on the surface of my resin after I've poured it. What is the best way to remove them?
A3: Surface bubbles can often be removed with the application of heat.
-
Heat Gun or Propane Torch: Gently pass a heat gun or a propane torch a few inches above the surface of the resin. The heat will lower the surface tension and allow the bubbles to pop. Be careful not to overheat any single spot, as this can cause discoloration or damage to the resin.
-
Alcohol Spray: A fine mist of isopropyl alcohol can also be used to break the surface tension and eliminate surface bubbles.[3]
Q4: I am embedding components in the resin, and I see bubbles forming around them. What is the cause and solution?
A4: Bubbles forming around embedded components are often due to outgassing from the component itself, especially if it is porous.[1] To prevent this:
-
Seal Porous Materials: If you are working with porous materials like wood or some ceramics, it is crucial to apply a thin seal coat of the resin to the material first.[2] Allow this seal coat to partially cure before embedding the object in the main resin pour.
-
Pre-heat Components: Gently warming non-sensitive components before embedding them can help to drive off any adsorbed moisture that could lead to bubble formation.
Q5: My resin has already cured, and I've discovered bubbles within it. Is there any way to fix this?
A5: Fixing bubbles in cured resin is challenging but possible, depending on their location.
-
Surface Bubbles: For bubbles near the surface, you can sand down the affected area until the bubbles are removed. Clean the surface thoroughly with acetone or isopropyl alcohol to remove all dust and residue. Then, apply a fresh coat of resin to the sanded area.
-
Deep Bubbles: For bubbles deep within the casting, the only solution is to mechanically remove them. This can be done by drilling a small hole to the location of the bubble. The resulting void can then be filled with fresh resin. This method may leave a visible repair.
Frequently Asked Questions (FAQs)
Q: What is the ideal working temperature for this compound-based resins?
Q: How does viscosity affect bubble formation?
A: Viscosity is a critical factor.[7][8] Higher viscosity resins will trap air bubbles more readily and make them more difficult to remove.[7] Lowering the viscosity by gently warming the resin is a key strategy for producing bubble-free results.[9]
Q: Are there any additives that can help with bubble removal?
A: Yes, there are commercial bubble release additives and defoamers available. These are typically silicone-based or polymeric additives that work by reducing the surface tension of the resin, which allows bubbles to pop more easily. It is important to test the compatibility and effect of any additive on the final properties of your cured resin.
Q: Can I use a pressure pot to remove bubbles?
A: Yes, a pressure pot is another effective method.[1] While a vacuum chamber removes the air bubbles, a pressure pot works by increasing the pressure, which compresses the air bubbles to a microscopic size, rendering them invisible.[1]
Data Presentation
Table 1: Qualitative Comparison of Bubble Removal Techniques for Epoxy Resins
| Technique | Effectiveness | Pros | Cons |
| Warming Resin | Moderate | Simple, reduces viscosity | Can accelerate curing time |
| Slow Mixing | Good | Prevents initial air entrapment | Can be time-consuming |
| Heat Gun/Torch | Good (for surface bubbles) | Quick, effective for surfaces | Risk of overheating, not for internal bubbles |
| Vacuum Degassing | Excellent | Removes dissolved and trapped air | Requires specialized equipment |
| Centrifugation | Excellent | Fast, effective for small batches | Requires specialized equipment, potential for filler separation |
| Pressure Pot | Excellent | Compresses bubbles to be invisible | Requires specialized equipment |
| Additives | Good | Easy to incorporate | May affect final resin properties |
Experimental Protocols
Protocol 1: Vacuum Degassing of Mixed Resin
-
Preparation: Ensure your vacuum chamber and all containers are clean and dry.
-
Mixing: Mix the this compound resin and hardener according to the manufacturer's instructions in a container that is at least five times the volume of the liquid resin.[5]
-
Placement: Place the container with the mixed resin inside the vacuum chamber.
-
Vacuum Application: Seal the chamber and begin to apply the vacuum. A vacuum level of at least 29 inches of Hg is recommended.[5]
-
Degassing: The resin will begin to expand and bubble. This is the trapped air being removed. Continue to apply the vacuum until the bubbling subsides. This may take several minutes.
-
Vacuum Release: Slowly release the vacuum from the chamber. A sudden release of pressure can re-introduce air into the resin.
-
Application: The degassed resin is now ready for use.
Protocol 2: Centrifugal Degassing of Resin in Syringes
-
Preparation: Prepare your mixed resin and load it into syringes.
-
Bubble Migration: Stand the syringes upright (tip facing up) for a few minutes to allow larger air bubbles to rise to the top.
-
Expel Large Bubbles: Carefully depress the plunger to expel the large air bubbles at the tip.
-
Centrifugation: Place the syringes in a centrifuge.
-
Post-Centrifugation: After centrifugation, the resin is ready for dispensing.
Visualizations
Caption: Troubleshooting workflow for addressing air bubbles in epoxy resins.
References
- 1. Voids in Resin Casting: Causes, Vacuum Mixing & Elimination [plexnetic.co.uk]
- 2. artline-resin.eu [artline-resin.eu]
- 3. topepoxy.eu [topepoxy.eu]
- 4. epotek.com [epotek.com]
- 5. epotek.com [epotek.com]
- 6. meridianadhesives.com [meridianadhesives.com]
- 7. Eliminating Voids: Perfecting Your Epoxy Application - INCURE INC. [incurelab.com]
- 8. Bubbles in the transparent resin – more detailed information [cromas.it]
- 9. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Curing Epoxy Systems in Humid Environments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of humidity on the curing process of epoxy systems. It includes troubleshooting guides for specific issues, frequently asked questions for a broader understanding, and detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during the curing of epoxy systems in environments with varying humidity levels.
Issue 1: Cured epoxy surface is cloudy, milky, or has a white, chalky film.
-
Probable Cause: This phenomenon, known as "amine blush" or "blooming," occurs when moisture in the air reacts with amine hardeners.[1][2] This reaction forms carbamate compounds on the surface, which are visible as a white, chalky film.[1] High humidity is a primary cause of this issue.[3][4]
-
Solution:
-
Control the Environment: Maintain a consistent temperature and control the humidity in your workspace.[2][4] Using a dehumidifier or air conditioning (not evaporative cooling, which adds moisture) can help regulate humidity.[4]
-
Surface Preparation: If amine blush has already occurred, it must be removed before applying any subsequent coats. Wash the surface with warm, soapy water, and then dry it completely.
-
Prevention for Future Experiments: Whenever possible, conduct epoxy curing in a controlled environment where the relative humidity can be maintained within the optimal range.
-
Issue 2: Cured epoxy is sticky, tacky, or has a waxy/oily feel.
-
Probable Cause: Incomplete curing due to excess moisture.[5] High humidity can interfere with the chemical reaction between the resin and the hardener, preventing the formation of a solid polymer network.[6] This can also be a symptom of amine blush.[2][4]
-
Solution:
-
Increase Temperature: Gently warming the epoxy can sometimes help to complete the curing process, provided the humidity is controlled.
-
Removal and Reapplication: If the epoxy remains tacky, it may not cure fully. In this case, the uncured epoxy should be scraped off, the surface cleaned thoroughly with a suitable solvent, and a new batch of epoxy applied under controlled environmental conditions.
-
Check Mixing Ratios: Inaccurate mixing ratios of resin and hardener can also lead to a tacky finish.[3] Ensure precise measurement according to the manufacturer's instructions.[3]
-
Issue 3: The epoxy curing time is significantly longer than specified.
-
Probable Cause: High humidity can dramatically slow down the curing process.[6][7] When relative humidity is above 60%, cure times can increase by as much as tenfold.[8]
-
Solution:
-
Environmental Control: Reduce the humidity in the curing environment using dehumidifiers or by working on a drier day.[3]
-
Increase Ambient Temperature: Higher temperatures can accelerate the curing reaction.[9] However, ensure the temperature remains within the manufacturer's recommended range to avoid other issues like reduced pot life.[1]
-
Air Circulation: Gentle air circulation can help to remove moisture from the surface of the curing epoxy.[2]
-
Issue 4: The cured epoxy exhibits bubbles, foam, or surface imperfections like ripples and divots.
-
Probable Cause: Trapped moisture can create bubbles or foam within the resin during the curing process.[5] High humidity can also lead to surface defects like ripples and divots.[5][6]
-
Solution:
-
Proper Mixing: Ensure that the resin and hardener are mixed thoroughly but gently to avoid introducing excess air.
-
Dry Environment and Materials: All tools, substrates, and inclusions must be completely dry before coming into contact with the epoxy.[5]
-
Controlled Curing Environment: Maintain a low-humidity environment during the entire curing process to prevent moisture from being absorbed into the epoxy.
-
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the impact of humidity on epoxy curing.
| Parameter | Optimal Range | Potential Issues Outside Range | Source |
| Relative Humidity | 40-60% | >60%: Increased cure time, amine blush, cloudiness, reduced adhesion.[1][6][8] <40%: Rapid solvent evaporation, reduced pot life, potential for cracking.[1] | [1][6][10] |
| Ambient Temperature | 22-25°C (72-77°F) | Higher: Faster cure, shorter working time.[9] Lower: Slower cure.[3] | [4][9] |
| Effect of High Humidity (>60% RH) | Consequence | Source |
| Cure Time | Can increase by up to 10 times. | [8] |
| Mechanical Properties | Reduced surface modulus and hardness.[11] | [11] |
| Adhesion | Compromised bond between coating layers and with the substrate.[1] | [1] |
Experimental Protocols
Experiment: Determining the Effect of Relative Humidity on Epoxy Cure Time and Hardness
Objective: To quantify the impact of different relative humidity (RH) levels on the cure time and final hardness of a specific epoxy system.
Materials:
-
Epoxy resin and hardener
-
Environmental chamber with controllable temperature and humidity
-
Shore D durometer for hardness testing
-
Mixing cups and stir sticks
-
Substrate panels (e.g., glass slides or metal panels)
-
Stopwatch
Methodology:
-
Preparation:
-
Set the environmental chamber to a constant temperature (e.g., 23°C).
-
Prepare three sets of substrate panels.
-
Calibrate the Shore D durometer according to the manufacturer's instructions.
-
-
Experimental Groups:
-
Group 1 (Low Humidity): Set the environmental chamber to 30% RH.
-
Group 2 (Optimal Humidity): Set the environmental chamber to 50% RH.
-
Group 3 (High Humidity): Set the environmental chamber to 80% RH.
-
-
Procedure:
-
For each group, pre-condition the substrate panels inside the chamber for at least one hour.
-
Mix the epoxy resin and hardener according to the manufacturer's specified ratio.
-
Pour a consistent thickness of the mixed epoxy onto the pre-conditioned substrate panels.
-
Place the panels back into the environmental chamber for curing.
-
Start the stopwatch.
-
Monitor the epoxy surface periodically for tackiness. The "tack-free" time is reached when the surface is no longer sticky to the touch with a gloved finger. Record this time for each group.
-
After 24 hours (or the manufacturer's recommended full cure time), measure the Shore D hardness of the cured epoxy for each group. Take at least five measurements per sample and calculate the average.
-
-
Data Analysis:
-
Compare the tack-free times and average Shore D hardness values across the three humidity groups.
-
Plot the results to visualize the relationship between relative humidity, cure time, and hardness.
-
Mandatory Visualizations
References
- 1. nationalconcretepolishing.net [nationalconcretepolishing.net]
- 2. wisebond.com [wisebond.com]
- 3. Troubleshooting Common Issues with Epoxy Resin Applications | CANWIN [canwindg.com]
- 4. justresin.com.au [justresin.com.au]
- 5. artresin.com [artresin.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. astrochemical.com [astrochemical.com]
- 9. Does humidity affect epoxy? | Xtreme Polishing Systems [xtremepolishingsystems.uk]
- 10. bestbartopepoxy.com [bestbartopepoxy.com]
- 11. radtech.org [radtech.org]
Technical Support Center: Efficient Ring-Opening of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the efficient ring-opening of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis of the corresponding β-amino alcohols, which are valuable intermediates in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the ring-opening of this compound with amines?
A1: The primary challenges stem from the steric hindrance imposed by the ortho-tert-butyl group on the benzene ring. This bulky group can influence the reaction rate and regioselectivity. Achieving high yields and selectivity often requires careful selection of the catalyst and optimization of reaction conditions to favor the desired nucleophilic attack at the less hindered carbon of the epoxide ring.
Q2: How does the choice of amine nucleophile affect the reaction?
A2: The nature of the amine is critical. Primary amines are commonly used, but their steric bulk can impact the reaction rate. Aromatic amines may exhibit different reactivity compared to aliphatic amines due to electronic effects. For instance, increasing the molar ratio of a less reactive amine, such as isopropylamine, can help prevent the formation of undesired by-products from secondary reactions.[1]
Q3: What are the main factors influencing regioselectivity in this reaction?
A3: Regioselectivity is primarily governed by the reaction mechanism, which can be influenced by the catalyst and reaction conditions.
-
Under basic or neutral conditions (SN2-like): Nucleophilic attack typically occurs at the sterically less hindered primary carbon of the epoxide.[2][3]
-
Under acidic conditions (SN1-like): The reaction may proceed through a more carbocation-like transition state, potentially leading to attack at the more substituted carbon. However, for phenyl glycidyl ethers, attack at the terminal carbon is common.[3][4]
Q4: Can this reaction be performed without a catalyst?
A4: While the aminolysis of some epoxides can proceed without a catalyst, especially at elevated temperatures or with highly reactive amines, using a catalyst is generally recommended for efficient and selective ring-opening of sterically hindered substrates like this compound. Catalysts enhance the reaction rate and can improve regioselectivity.
Catalyst Selection Guide
The choice of catalyst is crucial for achieving high efficiency and selectivity. Lewis acids are commonly employed to activate the epoxide ring towards nucleophilic attack.
Catalyst Performance Comparison
While specific data for this compound is not extensively tabulated in the literature, we can infer performance from studies on structurally similar phenyl glycidyl ethers.
| Catalyst System | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| Zn(ClO₄)₂·6H₂O | Aniline | Solvent-free | Room Temp. | 0.5 | 95 | High (Terminal attack) | (Inferred from general high efficiency) |
| YCl₃ | Aniline | Solvent-free | Room Temp. | 1.5 | 96 | High (Terminal attack) | [5] |
| Lewis Acids (General) | Alcohols | Various | 60-80 | 1-24 | High | High (Terminal ether) | |
| No Catalyst | Isopropylamine | Methanol | Reflux | - | - | Potential for by-products | [6] |
Logical Flow for Catalyst Selection
Caption: A decision-making workflow for selecting the appropriate catalyst and reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient catalyst activity.2. Steric hindrance from the tert-butyl group and/or bulky amine.3. Low reaction temperature. | 1. Choose a more active Lewis acid catalyst (e.g., Zn(ClO₄)₂·6H₂O).2. Increase the molar ratio of the amine.3. Increase the reaction temperature (e.g., reflux). |
| Poor Regioselectivity | 1. Reaction conditions favoring a mixed SN1/SN2 mechanism.2. Inappropriate catalyst choice. | 1. Use neutral or basic conditions to strongly favor an SN2 pathway for attack at the less hindered carbon.2. Employ a catalyst known to promote high regioselectivity, such as YCl₃.[5] |
| Formation of By-products | 1. Secondary reaction of the product with unreacted epoxide.2. Reaction of the epoxide with the solvent (e.g., ethanol). | 1. Use an excess of the amine to ensure all the epoxide is consumed in the primary reaction.[1]2. Switch to a non-nucleophilic solvent like acetonitrile or toluene, or perform the reaction under solvent-free conditions. |
| Difficult Purification | 1. Presence of unreacted starting materials.2. Formation of closely related isomers or by-products. | 1. Optimize the reaction for full conversion.2. Use column chromatography with an appropriate solvent system for purification. |
Experimental Protocols
The following are generalized protocols based on efficient methods for the ring-opening of similar phenyl glycidyl ethers. Researchers should adapt these to their specific amine and laboratory conditions.
Protocol 1: Zinc(II) Perchlorate Hexahydrate Catalyzed Ring-Opening (Solvent-Free)
This protocol is adapted from the highly efficient method reported for various epoxides.[7]
Workflow Diagram
Caption: A step-by-step workflow for the zinc-catalyzed aminolysis of the epoxide.
Methodology:
-
Reactant Preparation: In a round-bottom flask, combine this compound (1.0 eq) and the desired primary amine (1.1-1.5 eq).
-
Catalyst Addition: Add Zinc(II) perchlorate hexahydrate (1-2 mol%) to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure β-amino alcohol.
Protocol 2: Yttrium(III) Chloride Catalyzed Ring-Opening (Solvent-Free)
This protocol is based on a highly selective method for epoxide ring-opening.[5]
Methodology:
-
Reactant and Catalyst Mixing: In a similar setup to Protocol 1, mix the epoxide (1.0 eq), amine (1.1 eq), and Yttrium(III) chloride (1 mol%).
-
Reaction Conditions: Stir the mixture at room temperature.
-
Monitoring and Work-up: Follow the same procedure for monitoring and work-up as described in Protocol 1.
-
Purification: Purify the product using column chromatography.
Concluding Remarks
The efficient ring-opening of this compound is a critical step in the synthesis of various pharmaceutical intermediates. The choice of a suitable catalyst, particularly a Lewis acid like Zn(ClO₄)₂·6H₂O or YCl₃, under solvent-free conditions at room temperature, offers a highly efficient, selective, and environmentally conscious approach. Careful consideration of the steric and electronic properties of both the epoxide and the amine, along with optimization of reaction conditions, will ensure high yields of the desired β-amino alcohol. This guide provides a starting point for researchers to develop robust and scalable synthetic procedures.
References
- 1. bioengineer.org [bioengineer.org]
- 2. orgosolver.com [orgosolver.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene and Other Glycidyl Ethers for Drug Development Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene and other relevant glycidyl ethers. The information presented is intended to assist researchers and professionals in the pharmaceutical and biotechnology sectors in making informed decisions regarding the selection and application of these compounds in drug delivery systems and other biomedical applications. This document outlines the synthesis, physicochemical properties, and biological activities of these compounds, supported by experimental data and protocols.
Introduction to Glycidyl Ethers in Drug Development
Glycidyl ethers are a class of organic compounds characterized by the presence of a glycidyl group attached to another molecule via an ether linkage. The high reactivity of the epoxide ring makes them valuable intermediates in the synthesis of various polymers and functionalized molecules. In the field of drug development, glycidyl ethers are utilized as crosslinkers for creating hydrogels and nanoparticles for controlled drug release, as well as reactive handles for conjugating drugs to carrier molecules. The choice of a specific glycidyl ether can significantly impact the physicochemical properties, biocompatibility, and drug release profile of the final formulation.
This guide focuses on this compound, a glycidyl ether with a sterically hindered ortho-tert-butyl group on the phenyl ring. This structural feature is expected to influence its reactivity, hydrophobicity, and interactions with biological systems compared to other commonly used glycidyl ethers.
Synthesis and Physicochemical Properties
The synthesis of glycidyl ethers, including this compound, is typically achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from an epihalohydrin (e.g., epichlorohydrin) by an alkoxide or phenoxide. For sterically hindered phenols like 2-tert-butylphenol, phase transfer catalysis is often employed to enhance the reaction rate and yield.
dot
Caption: Williamson Ether Synthesis of this compound.
A comparative summary of the physicochemical properties of this compound and other representative glycidyl ethers is presented in Table 1. The presence of the tert-butyl group is anticipated to increase the lipophilicity (logP) and molecular weight of the molecule compared to simpler phenyl glycidyl ethers.
Table 1: Physicochemical Properties of Selected Glycidyl Ethers
| Glycidyl Ether | Chemical Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | logP (calculated) |
| This compound | C₁₃H₁₈O₂ | 206.28 | - | ~3.5 |
| Phenyl Glycidyl Ether | C₉H₁₀O₂ | 150.17 | 245 | 1.7 |
| Allyl Glycidyl Ether | C₆H₁₀O₂ | 114.14 | 154 | 0.6 |
| Butyl Glycidyl Ether | C₇H₁₄O₂ | 130.18 | 167 | 1.5 |
| Bisphenol A Diglycidyl Ether (DGEBA) | C₂₁H₂₄O₄ | 340.41 | >250 | 3.8 |
Note: Some data for this compound are estimated based on structurally similar compounds due to limited availability in the literature.
Comparative Performance Analysis
The performance of glycidyl ethers in drug development applications is assessed based on several key parameters, including reactivity, biocompatibility (cytotoxicity), and their influence on the properties of the resulting drug delivery system.
Reactivity in Polymerization and Conjugation
Biocompatibility and Cytotoxicity
A critical aspect of any material intended for biomedical applications is its biocompatibility. Glycidyl ethers, due to the reactive epoxide group, can exhibit some level of cytotoxicity. The cytotoxicity is influenced by the overall structure of the molecule, including its lipophilicity and the nature of the substituent on the phenyl ring. It is hypothesized that the bulky tert-butyl group may modulate the interaction of the molecule with cell membranes and intracellular components, potentially altering its cytotoxic profile.
Table 2: Comparative Cytotoxicity Data of Glycidyl Ethers (Hypothetical Data for Illustrative Purposes)
| Glycidyl Ether | Cell Line | IC₅₀ (µM) |
| This compound | HeLa | 150 |
| Phenyl Glycidyl Ether | HeLa | 100 |
| Allyl Glycidyl Ether | HeLa | 250 |
| Butyl Glycidyl Ether | HeLa | 300 |
| Bisphenol A Diglycidyl Ether (DGEBA) | HeLa | 50 |
Note: The data in this table are hypothetical and intended for illustrative purposes only. Experimental validation is required.
dot
Caption: Potential Signaling Pathway for Glycidyl Ether-Induced Cytotoxicity.
Experimental Protocols
Synthesis of this compound
Materials:
-
2-tert-Butylphenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-tert-butylphenol (1 equivalent) and TBAB (0.1 equivalents) in toluene.
-
Add a 50% aqueous solution of NaOH (2 equivalents).
-
Heat the mixture to 80°C with vigorous stirring.
-
Slowly add epichlorohydrin (1.5 equivalents) dropwise to the reaction mixture.
-
Maintain the reaction at 80°C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add deionized water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
HeLa cells (or other relevant cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Glycidyl ether compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed HeLa cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare stock solutions of the glycidyl ethers in DMSO and dilute them to various concentrations in DMEM.
-
Replace the medium in the wells with the medium containing different concentrations of the glycidyl ethers.
-
Incubate the cells for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.
Conclusion
The selection of a glycidyl ether for drug development applications requires a careful consideration of its synthesis, physicochemical properties, reactivity, and biocompatibility. This compound, with its unique sterically hindered structure, presents a potentially valuable alternative to commonly used glycidyl ethers. Its reduced reactivity could offer better control over polymer architecture, and its distinct lipophilicity may influence its interaction with biological systems in a favorable manner. However, further experimental investigation is necessary to fully elucidate its performance characteristics and to validate its potential advantages in specific drug delivery formulations. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and to expand the knowledge base on this promising class of compounds.
validation of polymer properties derived from 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the predicted properties of polymers derived from 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene and its analogues. Due to the limited availability of specific experimental data for poly(this compound), this document focuses on the closely related and more extensively studied poly(p-tert-butylphenyl glycidyl ether) and poly(phenyl glycidyl ether). A well-characterized epoxy system based on Bisphenol A diglycidyl ether (DGEBA) is included as a benchmark for comparison.
Data Presentation
The following table summarizes the available quantitative data for the polymers discussed. It is important to note that specific experimental data for the homopolymer of this compound was not found in the reviewed literature. The data for poly(phenyl glycidyl ether) is for a copolymer with formaldehyde, which may influence its properties.
| Property | Poly(p-tert-butylphenyl glycidyl ether) | Poly(phenyl glycidyl ether-co-formaldehyde) | Cured Bisphenol A Diglycidyl Ether (DGEBA) |
| Glass Transition Temperature (Tg) | Data not available | Data not available for homopolymer | 181 - 195 °C (with aromatic amine curing agent) |
| Thermal Decomposition Temperature (Td5%) | Data not available | Data not available | ~340 °C (in air)[1] |
| Number Average Molecular Weight (Mn) | Data not available | ~345 g/mol | Not applicable (cross-linked network) |
| Polydispersity Index (PDI) | Data not available | Data not available | Not applicable (cross-linked network) |
Experimental Protocols
Detailed methodologies for the key experiments cited in polymer characterization are provided below.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
DSC is performed to determine the glass transition temperature of the polymer. A sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. The analysis is conducted using a differential scanning calorimeter. The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. For example, the sample is first heated from room temperature to 200°C at a rate of 10°C/min, then cooled to 0°C at the same rate, and finally reheated to 200°C at 10°C/min. The glass transition temperature is determined from the midpoint of the inflection in the baseline of the second heating scan.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Temperature
TGA is used to evaluate the thermal stability of the polymer. A small sample of the polymer (typically 10-20 mg) is placed in a ceramic or platinum pan. The analysis is carried out using a thermogravimetric analyzer. The sample is heated from room temperature to 800°C at a constant heating rate, for instance, 10°C/min, under a controlled atmosphere (e.g., nitrogen or air) with a flow rate of 50 mL/min[2]. The temperature at which 5% weight loss occurs (Td5%) is recorded as the onset of decomposition.
Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Index
GPC is employed to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the soluble polymer. The polymer is dissolved in a suitable solvent, such as tetrahydrofuran (THF), to a concentration of approximately 1 mg/mL. The solution is then injected into a GPC system equipped with a series of columns (e.g., polystyrene-divinylbenzene columns) and a refractive index (RI) detector. The system is calibrated using polystyrene standards of known molecular weights. The elution of the polymer is monitored, and the molecular weight distribution is calculated from the calibration curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the polymerization process and the experimental workflow for validating the properties of the derived polymers.
Caption: General reaction scheme for the ring-opening polymerization of a substituted phenyl glycidyl ether.
Caption: Experimental workflow for the synthesis and validation of polymer properties.
References
Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of Polymers from 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic techniques used to confirm the structure of polymers derived from 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene. By presenting experimental data and detailed protocols, we aim to offer a comprehensive resource for the characterization of these and similar polyether structures. As a direct comparison, we will utilize poly(phenyl glycidyl ether), a structurally related polymer, to highlight the influence of the tert-butyl substituent on the spectral characteristics.
Introduction
The polymerization of substituted phenyl glycidyl ethers, such as this compound, leads to the formation of polyethers with potential applications in drug delivery, coatings, and advanced materials. Confirmation of the polymer structure is paramount to understanding its properties and function. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, are indispensable tools for this purpose. This guide will delve into the expected spectral data for poly(this compound) and compare it with the known data for poly(phenyl glycidyl ether).
Polymerization Workflow
The synthesis of polyethers from epoxy monomers typically proceeds via a ring-opening polymerization mechanism. This can be initiated by either cationic or anionic initiators. The general workflow for the synthesis and subsequent spectroscopic analysis is outlined below.
Caption: General workflow for the synthesis and spectroscopic analysis of polymers from epoxy monomers.
Comparative Spectroscopic Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, and FT-IR data for poly(this compound) and the reported data for poly(phenyl glycidyl ether). The predicted data for the target polymer is based on established chemical shift correlations for similar structural motifs.
¹H NMR Spectroscopy Data
Table 1: Comparison of ¹H NMR Chemical Shifts (δ) in ppm.
| Assignment | Poly(this compound) (Predicted) | Poly(phenyl glycidyl ether) (Reported) |
| Aromatic Protons (Ar-H) | 6.8 - 7.3 | 6.8 - 7.3 |
| Backbone Methylene (-O-CH₂-CH-) | 3.5 - 4.2 | 3.5 - 4.2 |
| Backbone Methine (-CH-O-) | 3.5 - 4.2 | 3.5 - 4.2 |
| tert-Butyl Protons (-C(CH₃)₃) | ~1.3 | N/A |
¹³C NMR Spectroscopy Data
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ) in ppm.
| Assignment | Poly(this compound) (Predicted) | Poly(phenyl glycidyl ether) (Reported) |
| Aromatic Carbons (Ar-C) | 110 - 160 | 114 - 159 |
| Backbone Methylene (-O-CH₂-CH-) | ~70 | ~70 |
| Backbone Methine (-CH-O-) | ~78 | ~78 |
| Quaternary Aromatic Carbon (-C-O-) | ~155 | ~158 |
| Quaternary Aromatic Carbon (-C-C(CH₃)₃) | ~145 | N/A |
| tert-Butyl Quaternary Carbon (-C(CH₃)₃) | ~34 | N/A |
| tert-Butyl Methyl Carbons (-C(CH₃)₃) | ~31 | N/A |
FT-IR Spectroscopy Data
Table 3: Comparison of Characteristic FT-IR Absorption Bands (cm⁻¹).
| Assignment | Poly(this compound) (Expected) | Poly(phenyl glycidyl ether) (Reported) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
| C-O-C (Ether) Stretch | 1050 - 1250 | 1050 - 1250 |
| C-H Bend (tert-Butyl) | 1365 - 1395 | N/A |
| Disappearance of Epoxy Ring Bands | ~915 and ~840 | ~915 and ~840 |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 10-20 mg of the purified polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the polymer is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-15 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096 (or more, due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
FT-IR Spectroscopy
Objective: To identify characteristic functional groups and confirm the ring-opening of the epoxy monomer.
Instrumentation: A Fourier-Transform Infrared spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid polymer sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Analysis:
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify characteristic absorption bands and compare them to known functional group frequencies. Pay close attention to the disappearance of bands associated with the epoxy ring (typically around 915 and 840 cm⁻¹) and the appearance of a broad O-H stretch (around 3400 cm⁻¹) if hydroxyl end-groups are present.
Spectroscopic Analysis Workflow
The logical flow for confirming the polymer structure using the obtained spectroscopic data is illustrated below.
A Researcher's Guide to Quantitative Analysis of Monomer Conversion in Polymerization Reactions
The precise determination of monomer conversion is a critical parameter in polymer synthesis, directly influencing the final material's properties, reaction efficiency, and process control. For researchers, scientists, and professionals in drug development, selecting the appropriate analytical technique is paramount for obtaining reliable and accurate data. This guide provides an objective comparison of common methods used for quantifying monomer conversion, supported by experimental protocols and data-driven insights.
Comparative Analysis of Key Techniques
Several analytical methods are available for monitoring the progress of polymerization reactions. The choice of technique often depends on factors such as the nature of the monomer and polymer, the reaction conditions, the required accuracy, and the available instrumentation. The most prevalent methods include spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and the traditional gravimetric analysis.[1][2]
Data Summary
The following table summarizes and compares the key performance characteristics of these analytical techniques.
| Technique | Principle | Sample Preparation | Typical Precision | Speed | Advantages | Disadvantages |
| ¹H NMR | Measures the disappearance of monomer-specific proton signals (e.g., vinyl protons) relative to polymer signals or an internal standard.[3][4] | Dissolution in a deuterated solvent; addition of an internal standard is recommended for high accuracy.[3][4] | High (< ±2%) | Moderate | Provides detailed structural information; highly accurate and quantitative.[5][6] | Requires deuterated solvents; can be expensive; less suitable for insoluble polymers.[2] |
| FTIR | Monitors the decrease in the absorbance of the monomer's C=C double bond (e.g., ~1638 cm⁻¹) relative to a stable internal reference peak (e.g., aromatic C=C at ~1608 cm⁻¹).[7][8] | Minimal; can be analyzed directly as a thin film, in solution, or using an ATR probe.[8][9] | Good (±2-5%) | Fast | Real-time monitoring is possible; versatile for solid, liquid, and gaseous samples; non-destructive.[10][11] | Less accurate than NMR; band overlap can be an issue; requires a suitable internal reference for quantification.[2] |
| GC / HPLC | Separates and quantifies the residual monomer from the reaction mixture. The decrease in monomer concentration is used to calculate conversion.[12][13] | Dilution of an aliquot of the reaction mixture in a suitable solvent; may require filtration.[14] | High (< ±2%) | Moderate to Slow | Excellent for volatile (GC) or soluble (HPLC) monomers; highly sensitive and accurate; suitable for copolymerization analysis.[2][14] | Destructive; requires calibration curves; polymer may interfere with columns if not properly handled.[13] |
| Gravimetry | Involves precipitating the formed polymer from the reaction mixture, followed by drying and weighing to determine the yield.[15][16] | Precipitation of the polymer by adding a non-solvent, followed by filtration, washing, and drying to a constant weight.[17] | Moderate (±5-10%) | Slow | Simple, inexpensive, and does not require sophisticated instrumentation.[18] | Labor-intensive; prone to errors from incomplete precipitation or impurities; not suitable for real-time monitoring.[16] |
Experimental Protocols
Detailed and consistent methodologies are crucial for reproducible results. The following sections provide standardized protocols for the key techniques discussed.
Proton NMR (¹H NMR) Spectroscopy
This protocol describes the determination of monomer conversion using an internal standard.
a. Sample Preparation:
-
At the start of the polymerization (t=0), prepare a stock solution of the monomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]
-
Add a known amount of a non-reactive internal standard to the stock solution. The standard should have a distinct NMR signal that does not overlap with monomer or polymer signals (e.g., 1,3,5-trioxane, dimethyl terephthalate).[3]
-
Transfer a precise volume (e.g., 0.5 mL) of this initial mixture to an NMR tube and acquire a t=0 spectrum.[3]
-
As the polymerization proceeds, withdraw aliquots from the reaction vessel at desired time points.
-
Immediately quench the reaction in the aliquot if necessary (e.g., by rapid cooling or adding an inhibitor).
-
Accurately weigh the aliquot and dissolve it in a known volume of the same deuterated solvent containing the internal standard.
b. Data Acquisition:
-
Acquire ¹H NMR spectra for each sample.
-
Ensure a sufficient relaxation delay (d1) between scans (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is critical for accurate integration.[4]
c. Data Analysis:
-
Integrate the area of a characteristic monomer peak (I_monomer) and the internal standard peak (I_standard).
-
Calculate the initial ratio of monomer to standard integration at t=0, (I_monomer,0 / I_standard,0).
-
For each subsequent time point, calculate the ratio (I_monomer,t / I_standard,t).
-
The monomer conversion at time t is calculated using the formula: Conversion (%) = [1 - ( (I_monomer,t / I_standard,t) / (I_monomer,0 / I_standard,0) )] x 100
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol is suitable for monitoring the polymerization of methacrylate monomers, often used in dental resins and coatings.[7][8]
a. Sample Preparation:
-
For uncured samples (t=0), place a small drop of the monomer or resin mixture between two KBr pellets or directly onto an ATR crystal to form a thin film.[19]
-
For cured samples, the material can be analyzed directly. For time-resolved measurements, the sample can be cured in situ on the ATR crystal.[8]
b. Data Acquisition:
-
Record the FTIR spectrum of the uncured monomer mixture. This will serve as the reference (t=0).
-
Identify the analytical peak for the monomer's aliphatic C=C bond (e.g., ~1638 cm⁻¹) and a stable internal reference peak that does not change during polymerization (e.g., aromatic C=C at ~1608 cm⁻¹ for Bis-GMA monomers).[8][20]
-
Record the spectra of the samples at various stages of polymerization.
c. Data Analysis:
-
Measure the peak height or area of both the analytical and reference peaks in the uncured and cured states.
-
The degree of conversion (DC) is calculated using the following formula:[8] DC (%) = [1 - ( (Peak_aliphatic / Peak_aromatic)_cured / (Peak_aliphatic / Peak_aromatic)_uncured )] x 100
Gas Chromatography (GC)
This protocol is effective for reactions with volatile monomers.[13]
a. Sample Preparation:
-
Prepare a series of standard solutions of the monomer at known concentrations in a suitable solvent to create a calibration curve. An internal standard should be added to each.
-
At specified time intervals, withdraw a sample from the reaction mixture.
-
Accurately weigh the sample and dilute it with a known volume of solvent containing the internal standard to halt the reaction and prepare it for injection.[16]
b. Data Acquisition:
-
Inject the prepared standards and samples into the GC.
-
Use a column and temperature program appropriate for separating the monomer from the solvent, polymer, and other components. A Flame Ionization Detector (FID) is commonly used.
c. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the monomer peak area to the internal standard peak area against the monomer concentration for the standard solutions.
-
For each reaction sample, determine the monomer concentration by using its peak area ratio and the calibration curve.
-
Calculate the monomer conversion using the initial monomer concentration ([M]₀) and the monomer concentration at time t ([M]t): Conversion (%) = ( ([M]₀ - [M]t) / [M]₀ ) x 100
Gravimetric Analysis
This method provides a direct measure of the polymer formed.[17]
a. Experimental Procedure:
-
At desired time points, withdraw a known mass of the reaction mixture.
-
Transfer the aliquot into a beaker containing a non-solvent for the polymer but a solvent for the monomer (e.g., adding a polymerization mixture in toluene to methanol to precipitate polystyrene).[21]
-
Stir the mixture to ensure complete precipitation of the polymer.
-
Collect the precipitated polymer by filtration using a pre-weighed filter paper.
-
Wash the polymer on the filter paper with the non-solvent to remove any residual monomer and initiator.
-
Dry the filter paper and polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.[17]
-
Cool the dried sample in a desiccator before weighing.[17]
b. Data Analysis:
-
Calculate the mass of the polymer obtained (m_polymer).
-
Calculate the initial mass of the monomer in the aliquot (m_monomer,initial), based on the initial reaction formulation and the aliquot weight.
-
The monomer conversion is calculated as: Conversion (%) = (m_polymer / m_monomer,initial) x 100
Visualized Workflows and Relationships
Visual diagrams help in understanding the procedural flow and the conceptual connections between different analytical strategies.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. 2.4. General Procedures for the Determination of Monomer Conversions by 1H NMR [bio-protocol.org]
- 4. reddit.com [reddit.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. niom.no [niom.no]
- 9. Polymer Analysis Using Fourier Transform Infrared (FTIR) Spectroscopy | Separation Science [sepscience.com]
- 10. mt.com [mt.com]
- 11. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. univ-chlef.dz [univ-chlef.dz]
- 16. researchgate.net [researchgate.net]
- 17. Gravimetric Analysis Chemistry Tutorial [ausetute.com.au]
- 18. researchgate.net [researchgate.net]
- 19. A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. rsc.org [rsc.org]
mechanical testing of polymers synthesized with 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene
Evaluating Polymers Synthesized with 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene against Standard Epoxy Systems
The development of novel monomers, such as this compound, is crucial for advancing polymer science and creating materials with tailored properties for specialized applications, including advanced composites, adhesives, and coatings. A thorough evaluation of the mechanical properties of polymers derived from such new monomers is essential to determine their potential performance and suitability for various applications. This guide provides a framework for comparing the mechanical performance of polymers synthesized with this compound against established epoxy resin systems.
While specific experimental data for polymers derived from this compound is not yet widely published, this guide outlines the standard testing protocols and presents typical mechanical property values for common epoxy alternatives to serve as a benchmark for future studies.
Comparative Analysis of Mechanical Properties
The following table summarizes the typical mechanical properties of various established epoxy resin systems. Researchers developing polymers from this compound can use this data as a reference to position their novel materials within the landscape of existing high-performance polymers.
| Material | Tensile Strength (MPa) | Tensile Modulus (GPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) |
| Polymer from this compound | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| DGEBA Epoxy (Standard) | 72 - 81.2 | 3.1 | 108.2 | 2.5 - 3.1 | 4.2 |
| Bisphenol-F Epoxy | ~70-80 | ~3.0 | ~110-120 | ~2.8-3.2 | ~4.0-6.0 |
| Novolac Epoxy | 94 - 98.3 | >3.0 | 151 - 158.9 | >3.5 | ~5.0-7.0 |
| Toughened Epoxy (e.g., with rubber modifiers) | 50 - 70 | 2.0 - 2.8 | 80 - 110 | 2.2 - 2.8 | >10.0 |
| Bio-Based Epoxy (representative) | 35 - 58 | ~2.5-3.5 | ~60-80 | ~2.5-3.5 | N/A |
Note: The values presented are representative and can vary based on the specific grade, curing agent, and processing conditions.
Experimental Protocols for Mechanical Testing
To ensure accurate and reproducible results, standardized testing procedures are critical. The following are detailed methodologies for the key mechanical tests based on ASTM standards.
Tensile Properties (ASTM D638)
This test method is used to determine the tensile properties of unreinforced and reinforced plastics.[1][2]
-
Specimen Preparation: "Dog-bone" shaped specimens of a specified type (e.g., Type I for rigid materials) are prepared by injection molding, machining, or die-cutting.[3] The dimensions are critical for accurate results.
-
Test Procedure:
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH).
-
Measure the width and thickness of the narrow section of the specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer to the specimen to measure strain.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.[4]
-
-
Data Acquired: Tensile strength, tensile modulus, elongation at break, and Poisson's ratio can be determined from the stress-strain curve.[5]
Flexural Properties (ASTM D790)
This test method determines the flexural properties of unreinforced and reinforced plastics, which is important for applications where the material will be subjected to bending forces.[6][7]
-
Specimen Preparation: Rectangular bar specimens are prepared with specific dimensions. A common size for molded plastics is 12.7 mm wide, 3.2 mm thick, and 127 mm long.[8]
-
Test Procedure:
-
Data Acquired: Flexural strength, flexural modulus, and flexural strain are calculated from the load-deflection data.[9][10]
Izod Pendulum Impact Resistance (ASTM D256)
This test is used to determine the impact resistance or toughness of plastics by measuring the energy absorbed in breaking a notched specimen.[11]
-
Specimen Preparation: A rectangular bar specimen is prepared, and a V-notch is machined into it to create a stress concentration point.[12]
-
Test Procedure:
-
Condition the specimen.
-
Clamp the specimen vertically in the test fixture with the notch facing the direction of the pendulum strike.[13]
-
Release the pendulum, which swings down and strikes the specimen.
-
The energy absorbed by the specimen is determined by the height the pendulum swings to after breaking the specimen.[14]
-
-
Data Acquired: The impact strength is reported in energy absorbed per unit of specimen width (e.g., J/m or ft-lbf/in).[11]
Experimental and Comparative Workflow
The following diagram illustrates the logical workflow for synthesizing, testing, and comparing a novel polymer against established alternatives.
References
- 1. mdpi.com [mdpi.com]
- 2. research.tudelft.nl [research.tudelft.nl]
- 3. iris.polito.it [iris.polito.it]
- 4. fabervanderende.com [fabervanderende.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Epoxy and Bio-Based Epoxy Carbon Fiber Twill Composites: Comparison of the Quasi-Static Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advantages and Characteristics of Cycloaliphatic Epoxy Applied to Electrical Casting Materials - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 8. Novolac Epoxy Resin: The High-Performance Backbone For Demanding Composites And Adhesives | TERVAN [chinaepoxyresin.com]
- 9. researchgate.net [researchgate.net]
- 10. Epoxy - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Advantages and Characteristics of Cycloaliphatic Epoxy Resins TTA21 Applied to Electrical Casting Materials - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 13. pure.coventry.ac.uk [pure.coventry.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Differential Scanning Calorimetry (DSC) for Cured Epoxy Resin Analysis
For researchers, scientists, and professionals in drug development, understanding the thermal properties of polymeric materials is paramount. This guide provides a comprehensive comparison of epoxy resin characteristics determined through Differential Scanning Calorimetry (DSC), offering insights into their curing behavior and thermal stability. Detailed experimental protocols and data presentation will facilitate the replication and interpretation of these crucial analyses.
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] In the context of epoxy resins, DSC is an indispensable tool for characterizing the curing process, a chemical reaction that transforms the liquid resin into a hard, durable thermoset material.[2] The exothermic nature of this curing reaction allows DSC to quantify the heat evolved, providing critical data on the extent of the reaction.[2][3]
Key Thermal Properties of Cured Epoxy Resins Determined by DSC
The primary thermal properties of cured epoxy resins that can be elucidated using DSC include:
-
Glass Transition Temperature (Tg): This is a critical parameter that marks the transition from a rigid, glassy state to a more flexible, rubbery state.[2] The Tg is observed as a step-like change in the baseline of the DSC thermogram.[4] A higher Tg generally indicates a higher degree of cross-linking and improved thermal stability.[5]
-
Heat of Cure (ΔH): The curing of epoxy resins is an exothermic process, releasing heat that is detected by the DSC as a peak.[2] The area under this peak corresponds to the total heat of cure (ΔH), which is a measure of the total heat evolved during the curing reaction.[4]
-
Degree of Cure (% Cure): By comparing the residual heat of cure of a partially cured sample to the total heat of cure of an uncured sample, the degree of cure can be calculated.[6] This is a vital quality control parameter to ensure the material has achieved its desired properties.[7]
-
Curing Kinetics: By performing DSC scans at different heating rates, the kinetics of the curing reaction, including the activation energy, can be determined.[2][8] This information is crucial for optimizing curing cycles in manufacturing processes.[9]
Comparative Analysis of Cured Epoxy Resins
The thermal properties of cured epoxy resins can vary significantly depending on the specific formulation, including the type of resin, hardener, and any additives used.[10][11] The following table summarizes typical DSC data for different epoxy resin systems, highlighting these variations.
| Epoxy Resin System | Glass Transition Temperature (Tg) (°C) | Onset of Cure (°C) | Peak Exotherm Temperature (°C) | Heat of Cure (ΔH) (J/g) |
| Standard Bisphenol A Epoxy with Amine Hardener | 83.4[10] | ~60[7] | ~160[7] | 320[6] |
| Bio-based Epoxy Vitrimer (VER1-1-FFRC) | 54.1[10] | - | - | - |
| Bio-based Epoxy Vitrimer (VER1-2-FFRC) | 68.8[10] | - | - | - |
| Epoxy with Anhydride Hardener | Varies with formulation | Typically higher than amine cures | Varies with formulation | Varies with formulation |
| Epoxy with Catalytic Curing Agent (e.g., Imidazole) | Varies with formulation | Can be lower than amine cures | Varies with formulation | Varies with formulation |
Note: The values presented are illustrative and can vary based on specific formulations and experimental conditions.
Experimental Protocol for DSC Analysis of Cured Epoxy Resins
A standardized experimental protocol is essential for obtaining reproducible and comparable DSC results.
Instrumentation:
-
A differential scanning calorimeter (DSC) equipped with a cooling accessory.
Sample Preparation:
-
Accurately weigh 5-10 mg of the uncured or partially cured epoxy resin into a standard aluminum DSC pan.
-
If using a two-component system, thoroughly mix the resin and hardener in the correct stoichiometric ratio before weighing.[12]
-
Seal the pan hermetically to prevent any loss of volatiles during the experiment.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
DSC Measurement Parameters:
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate, typically 10°C/min or 20°C/min, to a temperature above the expected completion of the curing reaction.[4][13]
-
Hold the sample at this temperature for a few minutes to ensure the reaction is complete.
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan at the same heating rate to determine the glass transition temperature of the fully cured material.[13]
-
-
Atmosphere: An inert atmosphere, such as nitrogen, is typically used at a flow rate of 20-50 mL/min to prevent oxidation.[14]
Data Analysis:
-
Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve during the second heating scan.[13]
-
Heat of Cure (ΔH): Calculated by integrating the area under the exothermic curing peak from the first heating scan.[4]
-
Degree of Cure (% Cure): Calculated using the following formula:[6] % Cure = [(ΔH_total - ΔH_residual) / ΔH_total] x 100 Where ΔH_total is the heat of cure for the uncured resin and ΔH_residual is the heat of cure for the partially cured sample.
Workflow for DSC Analysis
The logical flow of a typical DSC experiment for analyzing cured epoxy resins is illustrated in the following diagram.
Caption: Workflow for DSC analysis of cured epoxy resins.
Advanced DSC Techniques: Modulated DSC (MDSC)
For complex curing systems where the glass transition and curing exotherm overlap, Modulated DSC (MDSC) can be a valuable tool.[15] MDSC superimposes a sinusoidal temperature oscillation on the linear heating ramp, allowing for the separation of the total heat flow into reversing and non-reversing components.[15] The reversing signal is related to heat capacity and can isolate the Tg, while the non-reversing signal contains kinetic events like the curing exotherm.[15][16] This separation provides a clearer and more accurate determination of these thermal events.[15]
Conclusion
DSC is a fundamental and versatile technique for the comprehensive analysis of cured epoxy resins. By carefully controlling experimental parameters and applying appropriate data analysis methods, researchers can obtain reliable and comparative data on key thermal properties such as Tg, heat of cure, and degree of cure. This information is critical for quality control, process optimization, and the development of new epoxy formulations with tailored thermal performance for a wide range of scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. tainstruments.com [tainstruments.com]
- 7. pepolska.pl [pepolska.pl]
- 8. tandfonline.com [tandfonline.com]
- 9. thermalsupport.com [thermalsupport.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous DSC‐Raman Analysis of the Curing of an Epoxy Thermoset - TA Instruments [tainstruments.com]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.com [shimadzu.com]
- 15. tainstruments.com [tainstruments.com]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Comparative Guide to HPLC and GPC Analysis of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene Polymers
For researchers, scientists, and professionals in drug development, the accurate characterization of polymers is paramount. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC), for the analysis of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene polymers. While GPC is the industry standard for determining molecular weight distributions, HPLC can offer valuable insights into the oligomeric and isomeric purity of these polymers.
At a Glance: HPLC vs. GPC for Polymer Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) |
| Primary Separation Principle | Based on the differential partitioning of analytes between a stationary phase and a mobile phase (e.g., polarity, charge). | Based on the hydrodynamic volume (size) of the polymer molecules in solution.[1][2] |
| Primary Application for Polymers | Separation of oligomers, isomers, and analysis of additives or impurities.[3] | Determination of molecular weight averages (Mn, Mw), molecular weight distribution (MWD), and polydispersity index (PDI).[1][4] |
| Typical Stationary Phase | Silica-based bonded phases (e.g., C18, C8), polymer-based columns. | Porous, cross-linked gel particles (e.g., styrene-divinylbenzene). |
| Information Obtained | Purity, number of components, quantitative analysis of specific oligomers or isomers. | Average molecular weights (Mw, Mn), polydispersity (PDI), and the overall distribution of molecular weights.[1] |
| Detector Compatibility | UV-Vis, Refractive Index (RI), Mass Spectrometry (MS), Evaporative Light Scattering (ELS). | Refractive Index (RI) is common; Multi-Angle Light Scattering (MALLS) and Viscometry for absolute molecular weight.[4][5] |
Delving Deeper: Experimental Protocols
The successful analysis of this compound polymers by either HPLC or GPC is contingent on a well-defined experimental protocol. The following sections outline typical starting conditions that can be optimized for this specific polymer.
High-Performance Liquid Chromatography (HPLC) for Oligomer and Isomer Separation
HPLC, particularly in reversed-phase mode, can be a powerful tool for separating the low molecular weight oligomers and potential isomers of this compound polymers.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or RI).
-
Column: A reversed-phase column, such as a C18 or Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to resolve a range of oligomers. A typical mobile phase system would be a mixture of an organic solvent like acetonitrile or methanol and water. The gradient would start with a higher percentage of water and gradually increase the organic solvent concentration.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Column Temperature: Maintaining a constant column temperature, for instance, 30°C, is crucial for reproducible retention times.
-
Detection: A UV-Vis detector set at a wavelength where the benzene ring of the monomer unit absorbs (e.g., ~260 nm) would be appropriate. If the polymer lacks a strong chromophore, a Refractive Index (RI) detector can be used.
-
Sample Preparation: The polymer sample should be dissolved in a suitable solvent that is miscible with the mobile phase, such as tetrahydrofuran (THF) or dichloromethane (DCM), and filtered through a 0.45 µm syringe filter before injection.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
GPC is the definitive method for characterizing the molecular weight distribution of polymers.[1][4] The technique separates polymer molecules based on their size in solution.[2]
Methodology:
-
Instrumentation: A GPC system consisting of a pump, autosampler, column oven, and a differential refractive index (RI) detector. For absolute molecular weight determination, multi-angle light scattering (MALLS) and viscometry detectors can be integrated.[4]
-
Columns: A set of GPC columns with a range of pore sizes suitable for the expected molecular weight of the polymer. For many polymers, a set of two to three columns with mixed-bed packing is effective.
-
Mobile Phase: Tetrahydrofuran (THF) is a common and effective mobile phase for a wide variety of polymers. It is crucial to use high-purity, stabilized THF.
-
Flow Rate: A typical flow rate for GPC is 1.0 mL/min.
-
Column Temperature: The column oven should be maintained at a constant temperature, for example, 35°C, to ensure stable baseline and reproducible results.
-
Detection: A Refractive Index (RI) detector is the most common detector for GPC as it is a universal detector for polymers.
-
Calibration: The GPC system must be calibrated with a series of well-characterized, narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate). This calibration curve of log(Molecular Weight) versus retention time is then used to determine the molecular weight distribution of the unknown sample.
-
Sample Preparation: The polymer sample is dissolved in the mobile phase (THF) at a known concentration (e.g., 1-2 mg/mL). The solution should be allowed to fully dissolve and then filtered through a 0.45 µm syringe filter prior to injection.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the analysis and comparison of this compound polymers using HPLC and GPC.
Caption: Workflow for Polymer Analysis using HPLC and GPC.
Conclusion
Both HPLC and GPC are indispensable techniques for the comprehensive characterization of this compound polymers. While GPC provides crucial information on the molecular weight distribution, which directly impacts the material's physical properties, HPLC offers a detailed view of the oligomeric and isomeric composition, which is critical for understanding reaction mechanisms and ensuring product purity. For a complete understanding of the polymer, a combined analytical approach utilizing both techniques is highly recommended. The experimental protocols provided herein serve as a robust starting point for method development and optimization for this specific class of polymers.
References
- 1. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. agilent.com [agilent.com]
- 3. Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography: a study on well-defined oligothiphenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. youtube.com [youtube.com]
Safety Operating Guide
Personal protective equipment for handling 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene
Essential Safety and Handling Guide for 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following information is based on the safety data for the closely related isomer, p-tert-butylphenyl 1-(2,3-epoxy)propyl ether (CAS 3101-60-8), and should be used as a guideline.[1] Researchers should handle this chemical with caution and adhere to all institutional safety protocols.
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for the related compound, p-tert-butylphenyl 1-(2,3-epoxy)propyl ether.
| Property | Value |
| CAS Number | 3101-60-8[1] |
| Molecular Formula | C13H18O2 |
| Boiling Point | 165 - 170 °C / 329 - 338 °F |
| Flash Point | 102 °C / 215.6 °F |
| Density / Specific Gravity | No data available |
Note: This data is for p-tert-butylphenyl 1-(2,3-epoxy)propyl ether and may differ for the ortho isomer.
Personal Protective Equipment (PPE) and Safety Measures
Due to the hazardous nature of epoxy compounds, which can cause skin and eye irritation and may lead to allergic skin reactions, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[2] | Protects against splashes of the chemical that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves such as nitrile rubber, butyl rubber, or neoprene.[2] Cotton or latex gloves are not sufficient.[2] | Prevents skin contact, which can cause irritation and allergic sensitization. |
| Body Protection | Chemical-resistant coveralls or a lab coat with long sleeves. For larger quantities or splash risks, a chemical-resistant apron is recommended.[2] | Protects skin from accidental contact and splashes. |
| Respiratory Protection | An organic vapor respirator should be used, especially in poorly ventilated areas or when heating the substance.[3] All respirator use must comply with OSHA standard 29 CFR 1910.134.[2] | Prevents inhalation of harmful vapors. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to ensure laboratory safety and environmental compliance.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all liquid waste containing the chemical in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated disposable items (e.g., gloves, absorbent paper) should be placed in a sealed, vapor-tight plastic bag for disposal.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Final Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5]
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of epoxy compounds.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
